D-homoserine lactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-aminooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWUUJVYOJNMH-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427587 | |
| Record name | homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-20-7, 51744-82-2 | |
| Record name | Homoserine Lactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to D-homoserine Lactone Biosynthesis in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the D-homoserine lactone (more commonly referred to as acyl-homoserine lactone or AHL) biosynthesis pathway, a cornerstone of quorum sensing (QS) in Gram-negative bacteria. Understanding this pathway is critical for the development of novel anti-virulence and anti-biofilm therapeutics. This document details the core enzymatic processes, regulatory circuits, quantitative data on enzyme kinetics, and detailed experimental protocols for studying this pivotal bacterial communication system.
The Core Biosynthesis Pathway: The LuxI/LuxR System
The canonical pathway for AHL biosynthesis in Gram-negative bacteria is governed by the LuxI/LuxR-type quorum-sensing circuits.[1][2] This system is central to coordinating gene expression in response to cell population density, controlling phenotypes such as bioluminescence, virulence factor production, and biofilm formation.[2][3]
The two key protein families involved are:
-
LuxI-type synthases: These enzymes are responsible for the synthesis of AHL signal molecules.[3][4][5] They catalyze the ligation of a specific acyl chain from an acyl-acyl carrier protein (acyl-ACP) or, in some cases, acyl-coenzyme A (acyl-CoA), to S-adenosyl-L-methionine (SAM).[5][6] This is followed by an intramolecular cyclization to form the characteristic homoserine lactone ring, releasing 5'-methylthioadenosine (MTA) and the apo-ACP or CoA.[7]
-
LuxR-type receptors: These are intracellular transcriptional regulators that bind to their cognate AHLs.[1][3] Upon binding to the AHL signal, LuxR-type proteins typically undergo a conformational change that promotes dimerization and binding to specific DNA sequences known as lux boxes, located in the promoter regions of target genes.[8][9] This binding event then activates or represses the transcription of these genes.
A common feature of many LuxI/LuxR systems is a positive feedback loop, where the LuxR-AHL complex upregulates the expression of the luxI gene, leading to a rapid increase in AHL synthesis and synchronization of the population's response.[1]
Quantitative Data on AHL Synthase Kinetics
The efficiency and substrate specificity of LuxI-type synthases vary between different bacterial species, contributing to the diversity of AHL signals. This table summarizes key kinetic parameters for several well-characterized AHL synthases.
| Enzyme | Organism | Acyl Substrate | Km (μM) | Vmax or kcat | Reference |
| RhlI | Pseudomonas aeruginosa | Butyryl-ACP | 5.8 ± 1.2 | 650 nmol/min/mg | [10] |
| RhlI | Pseudomonas aeruginosa | Hexanoyl-ACP | 7.2 ± 1.5 | 260 nmol/min/mg | [10] |
| AinS | Vibrio fischeri | Octanoyl-ACP | 12 ± 2 | 1.1 ± 0.1 min-1 (kcat) | [5] |
| AinS | Vibrio fischeri | Octanoyl-CoA | 250 ± 50 | 0.12 ± 0.01 min-1 (kcat) | [5] |
| BjaI | Bradyrhizobium japonicum | p-coumaroyl-CoA | 13.9 ± 2.1 | 0.019 ± 0.001 s-1 (kcat) | [2] |
Experimental Protocols
Extraction of AHLs from Bacterial Culture
This protocol describes a standard method for extracting AHLs from liquid bacterial cultures for subsequent analysis.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (acidified with 0.5% acetic acid)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Acetonitrile (ACN)
-
0.22 µm filter
Procedure:
-
Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Transfer the supernatant to a separating funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.[3]
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the phases to separate, then collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.
-
Pool the organic phases and remove the solvent using a rotary evaporator at 40-45°C.[3]
-
Resuspend the dried extract in a small volume of 20% acetonitrile.[3]
-
Filter the resuspended extract through a 0.22 µm filter to remove any particulate matter.
-
The extracted AHLs are now ready for analysis (e.g., by LC-MS) or can be stored at -20°C.
Quantification of AHLs by LC-MS/MS
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.[1][11]
Instrumentation and Columns:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.[12]
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[12]
General Procedure:
-
Prepare a series of AHL standards of known concentrations to generate a calibration curve.
-
Set up a gradient elution method on the UHPLC, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to separate the AHLs based on their hydrophobicity. A typical run time is under 15 minutes.[1][13]
-
Configure the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification. For each AHL, define the precursor ion ([M+H]+) and a specific product ion for fragmentation.
-
Inject the prepared standards and the extracted samples.
-
Integrate the peak areas for each AHL in the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of AHLs in the samples by interpolating their peak areas on the calibration curve.
High-Throughput Screening for AHL Synthase Inhibitors
This protocol outlines a cell-free, enzyme-coupled assay for the high-throughput screening of potential inhibitors of AHL synthases.[14]
Principle:
This assay relies on the detection of one of the reaction products, MTA. The production of MTA is coupled to a series of enzymatic reactions that ultimately lead to a colorimetric or fluorescent readout.
Materials:
-
Purified AHL synthase (e.g., BmaI1 from Burkholderia mallei).[14]
-
Acyl-ACP substrate.
-
S-adenosyl-L-methionine (SAM).
-
MTA/SAH nucleosidase.
-
Adenine deaminase.
-
Xanthine oxidase.
-
Amplex Red reagent.
-
Horseradish peroxidase (HRP).
-
Compound library for screening.
-
Microplate reader.
Procedure:
-
In a microtiter plate, add the reaction buffer containing MTA/SAH nucleosidase, adenine deaminase, xanthine oxidase, Amplex Red, and HRP.
-
Add the test compounds from the library to the wells.
-
Initiate the reaction by adding the purified AHL synthase, acyl-ACP, and SAM.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Monitor the production of resorufin (the fluorescent product of Amplex Red oxidation) over time using a microplate reader.
-
Wells containing effective inhibitors will show a reduced rate of fluorescence increase compared to control wells without inhibitors.
-
Promising hits can be further validated and characterized using dose-response curves and kinetic analyses to determine the mechanism of inhibition.[14]
Conclusion and Future Directions
The this compound biosynthesis pathway is a well-established and attractive target for the development of novel antimicrobial agents that disrupt bacterial communication rather than directly killing the bacteria, which may reduce the selective pressure for resistance. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway further, from basic mechanistic studies to high-throughput screening for novel inhibitors. Future research will likely focus on the discovery of inhibitors with high specificity and potency, as well as on understanding the complex interplay between different quorum-sensing systems within polymicrobial communities.
References
- 1. vliz.be [vliz.be]
- 2. pnas.org [pnas.org]
- 3. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the luxI/R gene on AHL-signaling molecules and QS regulatory mechanism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caister.com [caister.com]
- 10. scholarspapers.com [scholarspapers.com]
- 11. Presence of acyl-homoserine lactones in 57 members of the Vibrionaceae family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
- 13. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high-throughput screen for quorum-sensing inhibitors that target acyl-homoserine lactone synthases - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Language of Bacteria: A Technical Guide to the Natural Occurrence of D-Homoserine Lactones in Microbial Ecosystems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence of D-homoserine lactones (D-HSLs), more commonly known as N-acyl homoserine lactones (AHLs), the quintessential signaling molecules in bacterial quorum sensing (QS). This document provides a comprehensive overview of their prevalence in diverse microbial ecosystems, detailed experimental protocols for their detection and quantification, and a visual representation of the intricate signaling pathways they govern. Understanding the distribution and function of these molecules is paramount for developing novel anti-infective strategies and manipulating microbial communities for beneficial purposes.
Quantitative Distribution of N-Acyl Homoserine Lactones in Microbial Ecosystems
AHLs are pervasive in environments colonized by Gram-negative bacteria. Their concentrations, however, vary significantly depending on the microbial species present, population density, and the specific environmental niche. The following tables summarize quantitative data on AHL concentrations reported in various microbial ecosystems. These values provide a critical reference for researchers studying quorum sensing in similar environments.
Table 1: Concentration of N-Acyl Homoserine Lactones in Biofilm Ecosystems
| Microbial Ecosystem | Predominant Bacterial Species | N-Acyl Homoserine Lactone | Concentration | Reference |
| Pseudomonas aeruginosa biofilm | Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | > 600 µM | [1] |
| Multispecies oral biofilm | Mixed oral bacteria | N-octanoyl-L-homoserine lactone (C8-HSL) | Detected | [2] |
| Multispecies oral biofilm | Mixed oral bacteria | N-tetradecanoyl-L-homoserine lactone (C14-HSL) | Detected | [2] |
| Wastewater treatment biofilms | Mixed bacterial community | N-octanoyl-L-homoserine lactone (C8-HSL) | Up to 304.3 ng/L | [3] |
| Wastewater treatment biofilms | Mixed bacterial community | N-hexanoyl-L-homoserine lactone (C6-HSL) | Detected | [3] |
| Wastewater treatment biofilms | Mixed bacterial community | N-butanoyl-L-homoserine lactone (C4-HSL) | Detected | [3] |
| Wastewater treatment biofilms | Mixed bacterial community | N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | Detected | [3] |
Table 2: Concentration of N-Acyl Homoserine Lactones in Soil and Sediment Ecosystems
| Microbial Ecosystem | N-Acyl Homoserine Lactone | Concentration Range | Reference |
| Intertidal Marsh Rhizosphere Soil (Summer) | Multiple AHLs | 0.05 - 1.2 ng/g soil | [4] |
| Intertidal Marsh Non-Rhizosphere Soil (Summer) | Multiple AHLs | 0.02 - 0.8 ng/g soil | [4] |
| Intertidal Marsh Rhizosphere Soil (Winter) | Multiple AHLs | 0.01 - 0.5 ng/g soil | [4] |
| Intertidal Marsh Non-Rhizosphere Soil (Winter) | Multiple AHLs | Not detected - 0.3 ng/g soil | [4] |
| Marine Intertidal Sediments | Multiple AHLs | Detectable in < 16 cm³ samples | [5] |
| Black Soil | C6-HSL, C8-HSL | Produced by isolates | [6] |
| Brown Soil | C6-HSL, C8-HSL | Produced by isolates | [6] |
Experimental Protocols for the Analysis of N-Acyl Homoserine Lactones
The accurate detection and quantification of AHLs from complex environmental matrices are crucial for understanding their ecological roles. The following section outlines the key experimental protocols for AHL analysis, with a focus on extraction and quantification by liquid chromatography-mass spectrometry (LC-MS/MS).
Extraction of N-Acyl Homoserine Lactones from Environmental Samples
The choice of extraction method depends on the sample matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.
2.1.1. Liquid-Liquid Extraction (LLE) from Aqueous and Biofilm Samples
This method is suitable for extracting AHLs from culture supernatants and the aqueous phase of biofilm samples.
-
Sample Preparation: Centrifuge the bacterial culture or sonicate the biofilm sample in a suitable buffer to release the AHLs into the supernatant.
-
Acidification: Acidify the supernatant to a pH below 3 with a strong acid (e.g., formic acid or hydrochloric acid) to protonate the AHLs and increase their solubility in organic solvents.
-
Solvent Extraction: Extract the acidified supernatant twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[4] Vigorously mix the two phases and then separate them by centrifugation.
-
Drying and Reconstitution: Pool the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.[4]
2.1.2. Solid-Phase Extraction (SPE) for Enhanced Detection
SPE is particularly useful for concentrating AHLs from dilute samples and removing interfering substances.[7]
-
Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.
-
Sample Loading: Load the pre-filtered and acidified aqueous sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elution: Elute the bound AHLs with a small volume of a high-percentage organic solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis.
Quantification of N-Acyl Homoserine Lactones by LC-MS/MS
LC-MS/MS is the gold standard for the sensitive and specific quantification of AHLs.[5][8]
-
Internal Standards: Prior to extraction, spike the samples with a known concentration of an isotope-labeled AHL internal standard (e.g., deuterated AHLs).[5][8] This allows for accurate quantification by correcting for matrix effects and variations in extraction efficiency.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the [M+H]+ of the AHL) and a specific product ion generated by collision-induced dissociation. This provides high selectivity and sensitivity.
-
-
Quantification: Generate a calibration curve using a series of known concentrations of AHL standards. The concentration of the AHL in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.[9]
Visualization of N-Acyl Homoserine Lactone Signaling Pathways
AHL-mediated quorum sensing pathways are complex and involve a cascade of molecular interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways in key bacterial species.
The LuxI/LuxR Quorum Sensing Circuit in Vibrio fischeri
The canonical LuxI/LuxR system in Vibrio fischeri is the foundational model for AHL-mediated quorum sensing.
Caption: LuxI/LuxR quorum sensing circuit in Vibrio fischeri.
The LasI/LasR and RhlI/RhlR Hierarchical Quorum Sensing Network in Pseudomonas aeruginosa
Pseudomonas aeruginosa employs a more complex, hierarchical quorum sensing system involving two interconnected AHL circuits.
Caption: Hierarchical Las and Rhl quorum sensing systems in P. aeruginosa.
Experimental Workflow for AHL Quantification
The following diagram illustrates a typical workflow for the quantification of AHLs from environmental samples.
Caption: General experimental workflow for AHL quantification.
Conclusion
This technical guide provides a foundational understanding of the natural occurrence of D-homoserine lactones in microbial ecosystems. The quantitative data presented highlights the dynamic range of these signaling molecules, while the detailed experimental protocols offer a practical guide for their analysis. The visualized signaling pathways underscore the complexity and elegance of bacterial communication. For researchers and drug development professionals, a deep understanding of these systems is not merely academic; it is a critical step towards developing innovative therapies that target bacterial communication, thereby disarming pathogens without promoting resistance. The continued exploration of the chemical language of bacteria promises to unlock new frontiers in medicine and biotechnology.
References
- 1. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Distribution and diversity of acyl homoserine lactone producing bacteria from four different soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Enantiomeric Enigma: A Technical Guide to the Mechanism of D-Homoserine Lactones in Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication system in bacteria, enabling them to coordinate gene expression in a population density-dependent manner. This process is pivotal in regulating virulence, biofilm formation, and antibiotic resistance. At the heart of Gram-negative bacterial QS are N-acyl-homoserine lactones (AHLs), which act as autoinducers. These signaling molecules are typically synthesized in the L-enantiomeric form. However, the existence and activity of their D-enantiomeric counterparts, D-homoserine lactones (D-HSLs), present a compelling area of study, particularly in the quest for novel anti-pathogenic agents. This technical guide provides an in-depth exploration of the mechanism of action of D-HSLs in quorum sensing, focusing on their antagonistic properties and the underlying molecular principles.
The Canonical L-AHL Quorum Sensing Pathway
In a typical LuxI/LuxR-type quorum sensing system, the LuxI homolog synthesizes a specific L-AHL.[1] As the bacterial population grows, the concentration of the L-AHL increases.[2] Upon reaching a threshold concentration, the L-AHL diffuses into the bacterial cells and binds to its cognate LuxR-type receptor protein.[3][4] This binding event induces a conformational change in the LuxR protein, promoting its dimerization and enabling it to bind to specific DNA sequences known as lux boxes.[3][5] This, in turn, activates the transcription of target genes, leading to a coordinated population-wide response.[3][6]
The Antagonistic Role of D-Homoserine Lactones
While L-AHLs act as agonists, their D-enantiomers predominantly function as antagonists of quorum sensing. The prevailing mechanism is competitive inhibition, where D-HSLs compete with the native L-AHLs for binding to the LuxR-type receptor.[7] However, due to the stereochemical difference at the C3 position of the lactone ring, the binding of a D-HSL to the receptor is often weaker and non-productive.[7] This means that even if a D-HSL occupies the binding site, it fails to induce the necessary conformational change required for the receptor's activation and subsequent DNA binding. Consequently, the transcription of quorum sensing-regulated genes is inhibited.
Quantitative Analysis of D-HSL Activity
The inhibitory potency of D-HSLs and their analogs is typically quantified using reporter gene assays, where the expression of a reporter gene (e.g., for bioluminescence or a fluorescent protein) is under the control of a quorum sensing-regulated promoter. The data is often presented as the concentration required for 50% inhibition (IC50).
| Compound Class | Target Receptor | Native Ligand | Bioassay | IC50 / % Inhibition | Reference |
| D-enantiomers of Phenylacetanoyl-L-homoserine lactone antagonists | LuxR | OHHL | Bioluminescence in V. fischeri | ~20% inhibition | [7] |
| N-acyl cyclopentylamides (analogs) | SmaR | C6-HSL | Prodigiosin production in S. marcescens | Varies with acyl chain length | [8] |
| N-Sulfonyl homoserine lactones (analogs) | LuxR | 3-oxo-C6-HSL | Violacein production in C. violaceum | IC50 values in µM range | [9] |
| Furanone derivatives (analogs) | LasR | 3-oxo-C12-HSL | Elastase activity in P. aeruginosa | Significant reduction in virulence | [10] |
Experimental Protocols
Quorum Sensing Reporter Gene Assay
This protocol is a generalized procedure for assessing the agonistic or antagonistic activity of D-HSLs using a bacterial reporter strain.
Workflow:
Detailed Methodology:
-
Strain and Culture Conditions: A suitable reporter strain (e.g., E. coli DH5α or Agrobacterium tumefaciens NTL4) carrying a plasmid with a QS-regulated promoter fused to a reporter gene (luxCDABE, gfp, or lacZ) is grown overnight in an appropriate medium (e.g., LB broth) with selective antibiotics at 30-37°C with shaking.[11][12]
-
Assay Preparation: The overnight culture is diluted in fresh medium and grown to the early exponential phase (OD600 of ~0.2-0.4).
-
Compound Addition: The bacterial culture is aliquoted into a 96-well microtiter plate. Test compounds (D-HSLs) are added at various concentrations. For antagonism assays, a fixed concentration of the cognate L-AHL is also added.[13] Appropriate controls (no compound, L-AHL only, solvent control) are included.
-
Incubation: The plate is incubated at the optimal growth temperature for a period sufficient for reporter gene expression (typically 4-6 hours).
-
Data Acquisition: After incubation, the reporter signal (luminescence, fluorescence) and cell density (OD600) are measured using a plate reader. The reporter signal is normalized to the cell density to account for any effects on bacterial growth.[11][13]
In Vitro AHL Binding Assay (Fluorescence Quenching)
This biophysical assay directly measures the binding affinity of a ligand (like a D-HSL) to a purified LuxR-type protein.
Principle: The intrinsic fluorescence of tryptophan residues in the LuxR protein is quenched upon ligand binding. The change in fluorescence can be used to determine the binding constant (Kd).[14]
Detailed Methodology:
-
Protein Purification: The LuxR-type protein is overexpressed (e.g., in E. coli) and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Fluorescence Spectroscopy: The purified protein is placed in a quartz cuvette in a suitable buffer. The intrinsic tryptophan fluorescence is measured using a spectrofluorometer (excitation at ~295 nm, emission scan from ~300-400 nm).
-
Titration: Small aliquots of a concentrated stock solution of the D-HSL are incrementally added to the protein solution. After each addition and a brief incubation period, the fluorescence spectrum is recorded.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the ligand concentration. The data is then fitted to a binding isotherm (e.g., the Stern-Volmer equation) to calculate the dissociation constant (Kd), which is a measure of the binding affinity.[14]
Structural Basis for Chiral Discrimination
The stereospecificity of LuxR-type receptors for L-AHLs is a critical aspect of their function. While crystal structures of LuxR homologs in complex with their cognate L-AHLs are available, structures with D-HSLs are lacking. However, molecular modeling and mutagenesis studies provide insights.[15]
The binding pocket of LuxR-type proteins is a hydrophobic cavity with specific residues that form hydrogen bonds with the homoserine lactone ring and the amide linkage of the AHL.[15] The chirality at the C3 position of the lactone ring is crucial for the correct orientation of the acyl chain within the binding pocket. It is hypothesized that the D-enantiomer cannot establish the same key interactions as the L-enantiomer, leading to a much lower binding affinity and a failure to induce the allosteric changes necessary for receptor activation.
Conclusion and Future Directions
D-homoserine lactones and their analogs represent a promising class of quorum sensing inhibitors. Their mechanism of action is primarily based on competitive antagonism of the native L-AHL signals at the LuxR-type receptor level. While quantitative data confirms their inhibitory potential, a deeper understanding of the structural basis for their activity is needed to guide the rational design of more potent and specific quorum quenching molecules. Future research should focus on obtaining crystal structures of LuxR-type receptors in complex with D-HSLs and on detailed kinetic studies to elucidate the precise molecular interactions that govern chiral discrimination in quorum sensing. Such knowledge will be invaluable for the development of novel anti-virulence therapies to combat bacterial infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl Homoserine Lactone in Interspecies Bacterial Signaling [mbl.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis and specificity of acyl-homoserine lactone signal production in bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]
- 14. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Homoserine Lactone as an Inhibitor of Serine Hydroxymethyltransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-homoserine lactone as an inhibitor of the enzyme Serine Hydroxymethyltransferase (SHMT). SHMT is a critical enzyme in one-carbon metabolism, playing a pivotal role in the biosynthesis of nucleotides and amino acids, and is a key target in various therapeutic areas, including oncology and infectious diseases. This document outlines the quantitative inhibitory data, detailed experimental protocols for assessing inhibition, and the broader context of SHMT-related signaling pathways.
Quantitative Inhibition Data
This compound has been identified as an inhibitor of Serine Hydroxymethyltransferase. The inhibitory potency is summarized in the table below.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| This compound | Rabbit Serine Hydroxymethyltransferase | 11 mM[1] |
Experimental Protocols
Determination of Inhibition Constant (Ki) for this compound
The inhibition constant (Ki) of this compound against SHMT can be determined using a continuous spectrophotometric assay. This method couples the SHMT-catalyzed reaction with a dehydrogenase reaction, allowing for the monitoring of NADP+ reduction to NADPH.
Materials:
-
Purified recombinant SHMT
-
L-serine
-
Tetrahydrofolate (THF)
-
NADP+
-
5,10-Methylenetetrahydrofolate dehydrogenase (MTHFD)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of purified SHMT in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Reagent Preparation: Prepare stock solutions of L-serine, THF, NADP+, and MTHFD in assay buffer. Prepare a range of concentrations of this compound to be tested.
-
Assay Setup: In a 96-well UV-transparent plate or individual cuvettes, prepare reaction mixtures containing assay buffer, a fixed concentration of L-serine and THF, NADP+, and the coupling enzyme MTHFD.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the reaction by adding SHMT to each well/cuvette.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes). The rate of NADPH formation is directly proportional to the SHMT activity.
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots for each inhibitor concentration.
-
To determine the mode of inhibition and the Ki value, perform the assay at multiple substrate (L-serine) concentrations for each fixed inhibitor concentration.
-
Plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, they will intersect on the x-axis. For uncompetitive inhibition, the lines will be parallel.
-
The Ki can be calculated from the secondary plots of the slopes or y-intercepts of the primary plots versus the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
SHMT2 in the NRF2-ATF4 Signaling Pathway
Serine hydroxymethyltransferase 2 (SHMT2), the mitochondrial isoform, is intricately linked to cellular stress response and metabolic reprogramming, particularly in cancer cells. Its expression is regulated by the NRF2-ATF4 signaling pathway, which is activated under conditions of oxidative stress and nutrient deprivation. SHMT2, in turn, fuels one-carbon metabolism to support antioxidant defense and nucleotide biosynthesis.
Caption: SHMT2 regulation by the NRF2-ATF4 pathway.
General Workflow for Screening and Validation of SHMT Inhibitors
The discovery and validation of novel SHMT inhibitors, such as this compound, typically follow a structured workflow. This process begins with high-throughput screening to identify initial hits and progresses through increasingly rigorous validation steps to confirm on-target activity and cellular efficacy.
Caption: Workflow for SHMT inhibitor discovery.
References
The Enantiomeric Dichotomy of Homoserine Lactones: A Technical Guide to D- and L-Isomers in Quorum Sensing
Abstract
N-acyl homoserine lactones (AHLs) are the cornerstone of quorum sensing (QS) in many Gram-negative bacteria, enabling them to coordinate gene expression with population density. These signaling molecules possess a chiral center in the homoserine lactone ring, leading to the existence of D- and L-enantiomers. Historically, research has overwhelmingly focused on the L-form as the biologically active signal. However, recent discoveries of naturally produced D-AHLs have challenged this singular view, revealing a more complex stereochemical relationship with significant implications for microbiology and drug development. This technical guide provides an in-depth examination of the synthesis, biological activity, and analytical separation of D- and L-homoserine lactones, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Homoserine Lactone Chirality
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to monitor their population density through the synthesis, release, and detection of chemical signaling molecules called autoinducers. In many proteobacteria, the most studied class of autoinducers are N-acyl homoserine lactones (AHLs). These molecules consist of a conserved homoserine lactone (HSL) ring derived from S-adenosylmethionine, attached via an amide bond to an acyl chain of varying length (typically 4 to 18 carbons) and modification. This structural variability provides species-specificity to the signaling system.
The canonical QS model, exemplified by the LuxI/LuxR system in Vibrio fischeri, involves the synthesis of an L-AHL by a LuxI-family synthase. Upon reaching a threshold concentration, the L-AHL binds to its cognate LuxR-family transcriptional regulator, inducing a conformational change that promotes protein dimerization, DNA binding, and the subsequent activation or repression of target genes. This regulatory network controls diverse phenotypes, including biofilm formation, virulence factor production, and bioluminescence.
A critical and often overlooked feature of the HSL moiety is its chirality. The C3 carbon of the lactone ring is a stereocenter, meaning AHLs exist as two non-superimposable mirror images: the D- and L-enantiomers. For decades, it was widely assumed that only L-AHLs were synthesized and utilized by bacteria. However, recent advancements in chiral analytical techniques have confirmed that various bacteria, including Pectobacterium atrosepticum and Pseudomonas aeruginosa, naturally produce significant amounts of D-AHLs, prompting a re-evaluation of their potential biological roles. Understanding the distinct properties and interactions of each enantiomer is crucial for accurately interpreting QS signaling and for the rational design of novel anti-pathogenic therapies that target these pathways.
Stereoselective Synthesis of D- and L-Acyl-Homoserine Lactones
Access to enantiomerically pure AHLs is essential for studying their distinct biological activities. Standard synthetic routes are designed to preserve the stereochemistry of the starting chiral material, L- or D-homoserine lactone hydrobromide.
Common Synthetic Approaches
Two primary methods are employed for the N-acylation of the homoserine lactone core:
-
Schotten-Baumann Conditions: This method involves the reaction of the HSL hydrobromide salt with an appropriate acid chloride in a biphasic system (e.g., dichloromethane and water) in the presence of a base like sodium carbonate. This approach is robust for producing AHLs with unfunctionalized acyl chains. The enantiomeric excess of the products is consistently high, indicating that no significant racemization occurs during the coupling process.
-
Carbodiimide-Mediated Coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an activator like 4-Dimethylaminopyridine (DMAP), facilitate the amide bond formation between the HSL and a carboxylic acid. This method is versatile and can be used for a wider variety of acyl chains, including those with functional groups.
The general workflow for these syntheses involves the coupling of the chiral HSL core with the desired acyl chain, followed by purification.
Biosynthesis of D-homoserine lactone from S-adenosylmethionine.
An In-depth Technical Guide on the Biosynthesis of D-Homoserine Lactone from S-Adenosylmethionine
Executive Summary
N-acyl-homoserine lactones (AHLs) are pivotal signaling molecules in the quorum sensing (QS) systems of Gram-negative bacteria, regulating crucial group behaviors such as virulence and biofilm formation. The biosynthesis of these molecules traditionally focuses on the L-enantiomer, which is synthesized from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) by a LuxI-type synthase. However, recent studies have identified the natural production of the D-enantiomer of homoserine lactone, challenging the established paradigm and suggesting a more complex regulatory landscape. This technical guide provides a comprehensive overview of the biosynthesis of homoserine lactones, with a specific focus on the current understanding and hypotheses surrounding the formation of the D-enantiomer from the universal precursor, S-adenosylmethionine. It consolidates quantitative data, details key experimental protocols, and presents visual diagrams of the biosynthetic and analytical pathways to serve as a critical resource for researchers in microbiology and drug development.
The Canonical Biosynthesis of L-Acyl-Homoserine Lactones (L-AHLs)
The foundational pathway for AHL synthesis in most Gram-negative bacteria is well-established. It involves the enzyme Acyl-Homoserine Lactone Synthase (AHL synthase), a member of the LuxI family of proteins. This enzyme catalyzes the reaction between two primary substrates:
-
S-adenosyl-L-methionine (SAM) : This ubiquitous coenzyme serves as the donor of the homoserine lactone moiety.[1]
-
Acyl-Acyl Carrier Protein (Acyl-ACP) : This molecule, an intermediate in fatty acid biosynthesis, provides the specific acyl side chain that distinguishes different AHLs.[2][3]
The reaction proceeds in two main steps catalyzed by the AHL synthase: an acylation of the SAM amino group followed by a lactonization of the methionine portion. This process yields the N-acyl-L-homoserine lactone, along with 5'-methylthioadenosine (MTA) and a free acyl carrier protein (ACP).[2][4]
The Emergence of D-Homoserine Lactones (D-AHLs)
While the biosynthesis of L-AHLs is well-documented, several studies have confirmed that bacteria such as Burkholderia cepacia and Vibrio fischeri also produce significant quantities of D-AHLs.[5][6] The origin of these D-enantiomers is a subject of ongoing research, as a dedicated synthase that directly utilizes SAM to produce a this compound has not yet been identified. The prevailing hypotheses include:
-
Post-synthesis Racemization : It is possible that an unidentified enzyme, such as a racemase or isomerase, acts on the initially synthesized L-AHL, converting it to the D-form.
-
A Novel Biosynthetic Pathway : A distinct and currently unknown enzymatic pathway may exist that synthesizes D-AHLs, potentially from a modified precursor or via a different mechanism altogether. Supplementation studies with L-methionine have been shown to increase the overall concentration of both L- and D-AHLs, confirming SAM as the ultimate precursor, but the direct pathway to the D-isomer remains elusive.[5][6]
Quantitative Data on HSL Biosynthesis
Quantitative analysis is crucial for understanding the efficiency and substrate specificity of AHL synthases and for characterizing the production profiles in bacterial cultures.
Table 1: Enzyme Kinetic Parameters for AHL Synthase
This table presents Michaelis-Menten constants for the His-tagged AHL synthase YpeI, providing insight into its substrate affinity.[4]
| Enzyme | Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |
| His-YpeI | Hexanoyl-CoA | 110.4 ± 15.7 | 0.12 ± 0.005 | 1087 |
| His-ΔYpeI* | Hexanoyl-CoA | 240.2 ± 49.3 | 0.04 ± 0.004 | 167 |
*His-ΔYpeI is a deletion mutant lacking the active site, demonstrating a significant decrease in substrate affinity and reaction rate.[4]
Table 2: In Vivo Production of D- and L-AHLs
This table shows the maximum observed concentrations of D- and L-enantiomers of octanoyl-homoserine lactone (OHL) produced by Vibrio fischeri.[6]
| Organism | AHL Enantiomer | Max. Concentration (μg/mL) | Time of Max. Concentration (hours) |
| Vibrio fischeri | L-Octanoyl-HSL | ~0.007 | ~70 |
| Vibrio fischeri | D-Octanoyl-HSL | ~0.007 | ~70 |
Experimental Protocols
Detailed and reproducible protocols are essential for the study of HSL biosynthesis.
Protocol 1: In Vitro AHL Synthase Activity Assay
This protocol is adapted from methods used to characterize AHL synthase kinetics.[7][8]
-
Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
100 μM S-adenosylmethionine (SAM)
-
50 μM of the desired acyl-ACP (e.g., butyryl-ACP)
-
1 μM of purified AHL synthase (e.g., RhlI)
-
Total volume: 100 μL
-
-
Initiation and Incubation : Initiate the reaction by adding the AHL synthase. Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Quenching : Stop the reaction by adding an equal volume (100 μL) of ice-cold ethyl acetate containing 0.1% acetic acid.
-
Extraction : Vortex the mixture vigorously for 1 minute to extract the AHLs into the organic phase. Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Sample Preparation for Analysis : Carefully transfer the upper ethyl acetate layer to a new tube. Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Analysis : Reconstitute the dried extract in a suitable solvent (e.g., 50 μL of methanol) for analysis by LC-MS/MS.
Protocol 2: Extraction and Quantification of D/L-AHLs from Bacterial Culture
This protocol outlines the steps for analyzing AHL enantiomers produced in vivo.[6][9]
-
Culture Growth : Grow the bacterial strain of interest (e.g., Vibrio fischeri) in an appropriate liquid medium (e.g., Photobacterium Broth) at the optimal temperature (e.g., 25°C) with shaking.[6]
-
Sample Collection : At various time points, collect aliquots of the culture (e.g., 5 mL).
-
Cell Removal : Centrifuge the culture aliquots at 4,500 x g for 10 minutes to pellet the bacterial cells.
-
Supernatant Filtration : Filter the resulting supernatant through a 0.22 μm sterile filter to remove any remaining cells and debris.[9]
-
Liquid-Liquid Extraction :
-
Transfer the cell-free supernatant to a separation funnel.
-
Add an equal volume of acidified ethyl acetate (0.1% acetic acid).
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (upper) phase.
-
Repeat the extraction process two more times on the aqueous phase to maximize recovery.
-
-
Drying and Concentration : Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator.
-
Sample Reconstitution : Resuspend the dried extract in a known volume of a suitable solvent (e.g., 1 mL of mobile phase) for analysis.
-
Chiral Chromatography and Mass Spectrometry :
Conclusion and Future Perspectives
The biosynthesis of homoserine lactones from S-adenosylmethionine is a cornerstone of bacterial quorum sensing. While the pathway for L-AHLs is well-defined, the discovery of naturally produced D-AHLs opens new avenues for research. The exact mechanism of D-AHL formation remains a critical unanswered question. Future research should focus on identifying and characterizing the enzymes responsible for producing the D-enantiomer, whether through racemization of L-AHLs or via a novel, direct biosynthetic route. Elucidating this pathway is not only fundamental to understanding bacterial communication but also holds significant potential for the development of novel anti-virulence strategies that can disrupt quorum sensing by targeting the synthesis or activity of both enantiomers.
References
- 1. S-adenosyl-L-methionine | C15H23N6O5S+ | CID 34756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of both l‐ and d‐ N‐acyl‐homoserine lactones by Burkholderia cepacia and Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
The Unseen Hand: D-Homoserine Lactone's Emerging Role in Regulating Bacterial Virulence
A Technical Guide for Researchers and Drug Development Professionals
Abstract
For decades, the study of quorum sensing (QS) in Gram-negative bacteria has been dominated by N-acyl-L-homoserine lactones (L-AHLs), small diffusible molecules that regulate gene expression in a cell-density-dependent manner, critically impacting virulence and biofilm formation. The stereospecificity of this system was considered a core tenet, with the L-enantiomer viewed as the sole biologically active form. However, recent evidence has challenged this paradigm, revealing the natural production of N-acyl-D-homoserine lactones (D-AHLs) by pathogenic bacteria. This technical guide synthesizes the current understanding of D-homoserine lactones, contrasting it with the well-established L-AHL framework. It provides an in-depth look at the emerging evidence for the production of D-AHLs by pathogens such as Pseudomonas aeruginosa and Pectobacterium atrosepticum, their potential mechanisms of action, and their implications for virulence. This document also furnishes detailed experimental protocols for the chiral analysis, synthesis, and biological evaluation of these molecules, alongside quantitative data and pathway visualizations, to equip researchers and drug developers with the foundational knowledge to explore this nascent and promising field.
Introduction: The Canonical L-AHL Quorum Sensing Paradigm
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate collective behaviors.[1] In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs).[1][2] The canonical QS system, first identified in Vibrio fischeri, involves two key proteins: a LuxI-family synthase and a LuxR-family transcriptional regulator.[3][4]
The LuxI-type synthase produces a specific L-AHL molecule, using S-adenosylmethionine (SAM) for the homoserine lactone ring and an acylated-acyl carrier protein (acyl-ACP) for the side chain.[5][6] As the bacterial population density increases, the extracellular concentration of the L-AHL autoinducer rises. Upon reaching a threshold concentration, the L-AHL diffuses back into the cells and binds to its cognate LuxR-type receptor.[7] This L-AHL-receptor complex then binds to specific DNA sequences, known as lux boxes, activating or repressing the transcription of target genes.[2] These genes often encode virulence factors, such as toxins and degradative enzymes, as well as proteins involved in biofilm formation.[5][8] In Pseudomonas aeruginosa, a notorious opportunistic pathogen, two interconnected AHL-based QS systems, LasI/LasR and RhlI/RhlR, regulate a wide array of virulence factors.[9][10][11]
The Emergence of D-Homoserine Lactones: A Paradigm Shift
The central dogma of AHL-mediated quorum sensing has long held that the biosynthesis and recognition processes are highly stereospecific, exclusively utilizing the L-enantiomer of the homoserine lactone moiety. This assumption was based on the enzymatic pathways that synthesize the lactone ring from S-adenosylmethionine. However, recent investigations have revealed the presence of D-AHL enantiomers in bacterial cultures, suggesting a more complex chiral signaling environment than previously understood.[12]
Studies on the plant pathogen Pectobacterium atrosepticum and the human pathogen Pseudomonas aeruginosa have unequivocally detected the production of D-AHLs.[12] In some instances, the concentrations of these D-enantiomers were significant, even surpassing the levels of some of the less abundant L-AHLs produced by the same organism. This discovery challenges the notion that D-AHLs are merely artifacts and points towards a potential, uncharacterized biological role.[12]
Potential Roles of D-Homoserine Lactones in Virulence
The biological significance of D-AHLs is a frontier of active research. While their precise functions are not yet fully elucidated, their demonstrated natural production invites several hypotheses regarding their role in regulating virulence.
-
Competitive Inhibition or Antagonism: D-AHLs could act as competitive antagonists, binding to LuxR-type receptors without inducing the conformational change necessary for activation. This would effectively sequester the receptors and inhibit L-AHL-mediated gene expression, a process known as "quorum quenching."
-
Agonistic Activity: It is plausible that some LuxR-type receptors have evolved to recognize and be activated by D-AHLs, triggering unique or overlapping sets of virulence genes compared to their L-AHL counterparts.[12]
-
Interspecies Signaling: The production of D-AHLs could be a form of interspecies communication or interference. One bacterial species might produce D-AHLs to disrupt the QS circuits of a competing species that relies on L-AHL signaling.[12]
-
Alternative Receptors: D-AHLs may not interact with canonical LuxR-type proteins at all, but rather with an entirely different class of receptors to regulate a novel set of genes, including those related to virulence.
Quantitative Data on D- and L-AHL Production
Quantitative analysis is crucial for understanding the potential physiological relevance of D-AHLs. The following table summarizes the maximum concentrations of various L- and D-AHL enantiomers detected in the spent culture supernatants of P. atrosepticum and P. aeruginosa. The data reveals that while L-enantiomers are generally more abundant, certain D-enantiomers are produced at concentrations comparable to or greater than some L-enantiomers.[12]
| Bacterium | N-Acyl Homoserine Lactone (AHL) | Enantiomer | Max. Concentration (nM)[12] |
| P. atrosepticum | N-butanoyl-HSL (C4-HSL) | L | 2.1 |
| D | 0.2 | ||
| N-hexanoyl-HSL (C6-HSL) | L | 11.2 | |
| D | 0.4 | ||
| N-(3-oxohexanoyl)-HSL (3-oxo-C6-HSL) | L | 885.3 | |
| D | 10.3 | ||
| N-octanoyl-HSL (C8-HSL) | L | 2.4 | |
| D | 0.2 | ||
| N-(3-oxooctanoyl)-HSL (3-oxo-C8-HSL) | L | 19.4 | |
| D | 1.1 | ||
| P. aeruginosa | N-butanoyl-HSL (C4-HSL) | L | 2400 |
| D | 11.2 | ||
| N-hexanoyl-HSL (C6-HSL) | L | 16.5 | |
| D | 1.3 | ||
| N-(3-oxododecanoyl)-HSL (3-oxo-C12-HSL) | L | 7.9 | |
| D | 0.5 |
Experimental Protocols
Investigating the role of D-AHLs requires precise methodologies to distinguish between enantiomers and to assess their biological activity.
Protocol: Chiral Analysis of AHLs from Bacterial Supernatants
This protocol outlines a general workflow for the extraction and chiral analysis of AHLs using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Culture Growth: Grow the bacterial strain of interest (e.g., P. aeruginosa) in an appropriate liquid medium to the desired growth phase (e.g., stationary phase, where QS is typically active).
-
Supernatant Collection: Centrifuge the culture to pellet the cells. Collect the cell-free supernatant.
-
Liquid-Liquid Extraction: Acidify the supernatant (e.g., with HCl to pH 2-3) to protonate the AHLs. Extract the AHLs using an organic solvent such as acidified ethyl acetate. Repeat the extraction three times.
-
Solvent Evaporation: Pool the organic phases and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Sample Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for LC-MS analysis.
-
Chiral LC-MS/MS Analysis:
-
Column: Use a chiral stationary phase column capable of separating AHL enantiomers (e.g., a cyclodextrin-based column).
-
Mobile Phase: Employ an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a formic acid modifier) optimized for AHL separation.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. Monitor for the precursor ion ([M+H]⁺) of each AHL and its characteristic product ions (e.g., the homoserine lactone ring fragment).
-
-
Quantification: Generate standard curves using synthesized, pure D- and L-enantiomers of the AHLs of interest to accurately quantify their concentrations in the bacterial extract.
Protocol: Virulence Factor Bioassays
To assess the biological activity of D-AHLs, their effect on the production of known QS-regulated virulence factors can be quantified. The following are example protocols for P. aeruginosa.
A. Elastase Activity Assay (Elastin Congo Red Method):
-
Grow P. aeruginosa (e.g., a lasI/rhlI double mutant unable to produce its own AHLs) in the presence of varying concentrations of the test compound (D-AHL) and a positive control (corresponding L-AHL).
-
After incubation, pellet the cells and collect the culture supernatant.
-
Add the supernatant to a reaction buffer containing Elastin Congo Red (ECR).
-
Incubate the reaction at 37°C for several hours to allow for elastase-mediated degradation of the ECR substrate.
-
Stop the reaction and pellet the remaining insoluble ECR by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of soluble Congo Red released, indicating elastase activity.
B. Pyocyanin Quantification Assay:
-
Grow P. aeruginosa in a suitable medium (e.g., Pseudomonas Broth P) with the test D-AHLs.
-
After incubation (e.g., 24-48 hours), transfer the culture to a new tube.
-
Extract the blue-green pyocyanin pigment from the culture using chloroform.
-
Separate the chloroform layer and re-extract the pyocyanin into an acidic solution (0.2 M HCl), which turns the solution pink.
-
Measure the absorbance of the pink solution at 520 nm.
-
Calculate the pyocyanin concentration by multiplying the absorbance by an extinction coefficient (17.072).
C. Biofilm Formation Assay (Crystal Violet Staining):
-
Grow P. aeruginosa in a 96-well microtiter plate in a suitable medium containing the test D-AHLs.
-
After static incubation (e.g., 24 hours), discard the planktonic (free-floating) cells and gently wash the wells with a buffer (e.g., PBS) to remove non-adherent cells.
-
Stain the remaining attached biofilm with a 0.1% crystal violet solution.
-
After staining, wash the wells again to remove excess stain.
-
Solubilize the stain bound to the biofilm using a solvent such as 30% acetic acid or ethanol.
-
Quantify the biofilm biomass by measuring the absorbance of the solubilized stain at a wavelength of ~590 nm.
Conclusion and Future Directions for Drug Development
The discovery of naturally produced D-homoserine lactones fundamentally alters our understanding of quorum sensing, opening a new dimension in the complex language of bacterial communication. While the field is still in its infancy, the evidence strongly suggests that D-AHLs are not mere byproducts but may play a significant role in modulating bacterial physiology and virulence. For researchers and drug development professionals, this presents both a challenge and a tremendous opportunity.
Future research should focus on:
-
Elucidating Biosynthetic Pathways: Identifying the enzymes or mechanisms responsible for the production of D-AHLs.
-
Identifying Receptors: Determining if D-AHLs interact with known LuxR-type proteins or if they have unique, dedicated receptors.
-
Screening for Antagonistic Activity: Systematically evaluating D-AHLs and their synthetic analogs for their ability to inhibit L-AHL-mediated QS in a range of pathogens.
The potential to harness D-AHLs or their derivatives as anti-virulence agents is significant. An antagonist based on a D-AHL scaffold could offer high specificity and potentially lower susceptibility to bacterial resistance mechanisms compared to traditional antibiotics. By disrupting communication rather than killing the bacteria, such agents could disarm pathogens without exerting strong selective pressure for resistance. The exploration of D-homoserine lactone's role is more than an academic curiosity; it is a promising new avenue for the development of next-generation therapeutics to combat bacterial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 12. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Extraction of D-Homoserine Lactones
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-homoserine lactones and their acyl derivatives (AHLs) are a class of signaling molecules involved in quorum sensing, a cell-to-cell communication mechanism in Gram-negative bacteria that regulates gene expression in response to population density. The ability to accurately isolate and quantify these molecules is crucial for studying bacterial pathogenesis, biofilm formation, and for the development of novel antimicrobial agents that disrupt quorum sensing pathways. Solid-phase extraction (SPE) is a robust and efficient method for the purification and concentration of D-homoserine lactones from complex biological matrices, offering significant advantages over traditional liquid-liquid extraction methods by improving sensitivity and reducing solvent consumption.[1]
This document provides detailed protocols for the solid-phase extraction of D-homoserine lactones using both silica and C18 cartridges, along with supporting data and a visualization of the relevant signaling pathway.
Signaling Pathway: The LuxI/LuxR Quorum Sensing Circuit
The canonical signaling pathway for acyl-homoserine lactones involves the LuxI and LuxR proteins. The LuxI-family of synthases catalyzes the formation of specific AHLs from S-adenosylmethionine (SAM) and acylated acyl carrier proteins (acyl-ACPs).[2][3] As the bacterial population density increases, AHLs accumulate. Once a threshold concentration is reached, AHLs bind to and activate the LuxR-type transcriptional regulator, which then modulates the expression of target genes.
Experimental Protocols
Protocol 1: Solid-Phase Extraction using Silica Cartridges
This protocol is adapted from a method demonstrating high recovery rates for a range of AHLs from soil samples and is suitable for environmental and other complex matrices.
Materials:
-
Silica SPE Cartridges
-
Bacterial culture supernatant or environmental sample extract
-
Ethyl acetate
-
Acetone
-
Vacuum manifold
-
Rotary evaporator or nitrogen evaporator
Methodology:
-
Sample Pre-treatment:
-
For liquid cultures, centrifuge to pellet cells and collect the supernatant.
-
Acidify the supernatant with 0.1% acetic acid.
-
Perform an initial liquid-liquid extraction by adding an equal volume of acidified ethyl acetate, vortexing, and collecting the organic phase. Repeat twice.
-
Pool the organic phases and evaporate to dryness.
-
Reconstitute the residue in a small volume of ethyl acetate/acetone (4:1, v/v).
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the silica cartridge to activate the stationary phase. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the reconstituted sample onto the conditioned silica cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of ethyl acetate/acetone (4:1, v/v) to remove interfering compounds.
-
-
Elution:
-
Elute the D-homoserine lactones with 5 mL of ethyl acetate.
-
-
Downstream Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., acetonitrile for LC-MS).
-
Protocol 2: Solid-Phase Extraction using C18 Cartridges
This protocol is a general method for the extraction of AHLs from aqueous samples using a reverse-phase C18 cartridge.
Materials:
-
C18 SPE Cartridges
-
Bacterial culture supernatant or aqueous sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Vacuum manifold
-
Nitrogen evaporator
Methodology:
-
Sample Pre-treatment:
-
Centrifuge liquid cultures to remove cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Acidify the sample to a pH < 3 with TFA or formic acid (e.g., to a final concentration of 0.1%).
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Follow with 5 mL of water to condition the stationary phase. Do not allow the cartridge to dry.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 5 mL of water with 0.1% TFA through it.
-
-
Sample Loading:
-
Load the pre-treated sample onto the equilibrated C18 cartridge at a slow flow rate (approx. 1 drop per second).
-
-
Washing (Desalting):
-
Wash the cartridge with 5 mL of 5% methanol in water with 0.1% TFA to remove salts and other polar impurities.
-
-
Elution:
-
Elute the D-homoserine lactones with 2-5 mL of an appropriate solvent, such as 50-80% acetonitrile in water with 0.1% TFA. The optimal acetonitrile concentration may vary depending on the specific AHL.
-
-
Downstream Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the analytical method (e.g., mobile phase for LC-MS).
-
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of D-homoserine lactones.
Data Presentation
The following tables summarize quantitative data on the recovery of various acyl-homoserine lactones using a silica gel-based solid-phase extraction method.
Table 1: Recovery of Acyl-Homoserine Lactones from Latosolic Red Soil using Silica Gel SPE [4]
| Acyl-Homoserine Lactone | Average Recovery (%) | Relative Standard Deviation (%) |
| C4-HSL | 95.89 | 4.21 |
| C6-HSL | 98.76 | 3.54 |
| C8-HSL | 105.00 | 2.89 |
| C10-HSL | 99.87 | 3.12 |
| C12-HSL | 92.45 | 5.34 |
| 3-oxo-C6-HSL | 86.96 | 6.78 |
| 3-oxo-C8-HSL | 91.54 | 4.88 |
Table 2: Recovery of Acyl-Homoserine Lactones from Yellow Brown Soil using Silica Gel SPE [4]
| Acyl-Homoserine Lactone | Average Recovery (%) | Relative Standard Deviation (%) |
| C4-HSL | 92.43 | 5.11 |
| C6-HSL | 96.55 | 4.32 |
| C8-HSL | 110.89 | 3.98 |
| C10-HSL | 101.32 | 3.56 |
| C12-HSL | 88.78 | 6.12 |
| 3-oxo-C6-HSL | 84.86 | 7.01 |
| 3-oxo-C8-HSL | 89.91 | 5.55 |
Conclusion
The solid-phase extraction protocols detailed in this document provide effective methods for the isolation and purification of D-homoserine lactones from diverse sample matrices. The choice between a silica-based or C18-based SPE will depend on the specific characteristics of the sample and the target analytes. The provided quantitative data demonstrates the high efficiency of SPE for the recovery of a range of acyl-homoserine lactones. These protocols, in conjunction with sensitive analytical techniques such as LC-MS/MS, are invaluable tools for researchers in the fields of microbiology, drug discovery, and chemical ecology.
References
- 1. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 2. Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Application Note: Quantification of D-Homoserine Lactone using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction N-acyl homoserine lactones (AHLs) are a major class of signaling molecules used by Gram-negative bacteria to communicate in a process known as quorum sensing (QS).[1][2] This cell-to-cell communication mechanism allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production.[3] The stereochemistry of the homoserine lactone (HSL) moiety can play a critical role in biological activity. While L-homoserine lactones are more common, the presence and functional role of D-homoserine lactones are of increasing interest.[1][4] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for the quantification of these molecules in complex biological matrices.[5][6][7] This application note provides a detailed protocol for the extraction and quantification of D-homoserine lactone and its related N-acyl derivatives.
Principle This method utilizes reversed-phase HPLC to separate this compound and its analogues from a sample matrix. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][5] Quantification is achieved by comparing the signal intensity of specific precursor-to-product ion transitions of the analyte to that of a known concentration standard. The fragment ion at m/z 102.055, corresponding to the core homoserine lactone ring, is a characteristic fragment used for identifying this class of compounds.[8][9]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting homoserine lactones from bacterial culture supernatants.
Materials:
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Nitrogen gas stream or centrifugal evaporator
-
Acetonitrile (HPLC grade) with 0.1% formic acid
-
Vortex mixer
-
Centrifuge
Procedure:
-
Centrifuge the bacterial culture at high speed (e.g., 13,000 x g) for 15 minutes to pellet the cells.[5]
-
Transfer the cell-free supernatant to a new tube.
-
For every 1 mL of supernatant, add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully collect the upper organic phase (ethyl acetate) and transfer it to a clean glass tube.
-
Repeat the extraction (steps 3-6) two more times, pooling the organic extracts to maximize recovery.[5][10]
-
Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to complete dryness at 30°C under a gentle stream of nitrogen.[5]
-
Reconstitute the dried extract in a known, small volume (e.g., 100-200 µL) of acidified acetonitrile (0.1% formic acid).[5]
-
Vortex the reconstituted sample and transfer it to an HPLC vial for analysis.
Diagrams
References
- 1. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of quorum sensing autoinducer homoserine lactones using GC-MS and LC-MS [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of D-Homoserine Lactones in Bacterial Cultures by TLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of N-acyl-homoserine lactones (AHLs), a class of signaling molecules involved in bacterial quorum sensing, using Thin-Layer Chromatography (TLC). This method is a cost-effective and widely used technique for screening bacterial cultures for the production of these molecules, which are key regulators of virulence and biofilm formation in many pathogenic bacteria.
Introduction to Quorum Sensing and Acyl-Homoserine Lactones
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs. A canonical AHL-based quorum-sensing system consists of a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type receptor protein that binds to the AHL, leading to the regulation of target gene expression. The general structure of an AHL consists of a conserved homoserine lactone ring linked to an acyl side chain of varying length and substitution.
Principle of TLC-Based Detection
The detection of AHLs by TLC is a bioassay that combines the separation of molecules by chromatography with sensitive biological detection. Bacterial extracts containing AHLs are first separated on a reversed-phase TLC plate. The plate is then overlaid with a reporter strain of bacteria that is engineered to produce a detectable signal, such as a pigment or bioluminescence, in the presence of specific AHLs. The location and intensity of the signal on the TLC plate can be used to tentatively identify and estimate the relative amount of the AHLs produced by the test bacterium by comparing them to synthetic standards.
Experimental Protocols
Preparation of Bacterial Culture and Extraction of AHLs
This protocol describes the extraction of AHLs from a bacterial culture supernatant.
Materials:
-
Bacterial culture of interest
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Centrifuge and centrifuge tubes
-
Sterile filters (0.22 µm)
-
Acidified ethyl acetate (0.1% formic acid) or dichloromethane
-
Rotary evaporator or nitrogen gas stream
-
Acetonitrile or ethyl acetate for resuspension
Procedure:
-
Inoculate the bacterium of interest in a suitable liquid medium and grow to the desired cell density (e.g., late exponential or stationary phase, OD600 of 1.0).
-
Centrifuge the culture to pellet the bacterial cells (e.g., 12,000 x g for 10 minutes at 4°C).
-
Carefully decant and filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Extract the AHLs from the cell-free supernatant by adding an equal volume of acidified ethyl acetate or dichloromethane. For example, use 100 mL of solvent for 100 mL of supernatant.
-
Mix vigorously by shaking in a separatory funnel and allow the phases to separate.
-
Collect the organic (lower) phase.
-
Repeat the extraction of the aqueous phase two more times with an equal volume of the organic solvent.
-
Combine all organic extracts and dry them using a rotary evaporator or under a gentle stream of nitrogen gas.
-
Resuspend the dried extract in a small volume (e.g., 100-200 µL) of acetonitrile or ethyl acetate. This is the concentrated AHL extract for TLC analysis.
Thin-Layer Chromatography (TLC)
This protocol outlines the separation of the extracted AHLs.
Materials:
-
C18 reversed-phase TLC plates (e.g., RP-18 F254s)
-
TLC development tank
-
Mobile phase: 60:40 (v/v) methanol/water
-
AHL extract from the previous step
-
Synthetic AHL standards (e.g., C4-HSL, C6-HSL, 3-oxo-C6-HSL, C8-HSL) dissolved in acetonitrile
-
Micropipette or capillary tubes for spotting
Procedure:
-
Pour the mobile phase (60% methanol in water) into the TLC tank and allow it to saturate for at least 1 hour.
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the C18 TLC plate.
-
Carefully spot a small volume (e.g., 2-10 µL) of the bacterial AHL extract and the synthetic AHL standards onto the origin line.
-
Allow the spots to dry completely. A stream of cold air can be used to facilitate drying.
-
Place the TLC plate in the saturated development tank and allow the mobile phase to ascend to the top of the plate.
-
Remove the plate from the tank and mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood for at least 10 minutes.
Bioassay for AHL Detection
This protocol describes the visualization of separated AHLs using a biosensor strain.
Materials:
-
Developed and dried TLC plate
-
Biosensor strain (e.g., Agrobacterium tumefaciens KYC55 or NTL4(pZLR4), Chromobacterium violaceum CV026, or E. coli MT102(pSB403))
-
LB agar (or other suitable agar) at a low percentage (e.g., 0.8-1.2%)
-
Overnight culture of the biosensor strain
-
If using a lacZ-based biosensor (e.g., A. tumefaciens NTL4(pZLR4)), X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution.
-
Incubator
Procedure:
-
Prepare a molten agar overlay. For example, add an overnight culture of the biosensor strain to molten LB agar (cooled to ~45-50°C) at a specified ratio (e.g., 0.5 mL of culture to 50-100 mL of agar). If required, add the chromogenic substrate (e.g., X-Gal) to the agar.
-
Immediately and carefully pour the seeded agar overlay onto the dried TLC plate, ensuring a thin, even layer.
-
Allow the agar to solidify completely.
-
Place the plate in a sealed, sterile container and incubate at the appropriate temperature for the biosensor strain (e.g., 28-30°C) for 24-48 hours.
-
After incubation, observe the plate for the appearance of colored spots (e.g., purple for C. violaceum CV026, blue for A. tumefaciens NTL4(pZLR4) with X-Gal) or bioluminescence (for lux-based biosensors), which indicate the presence of AHLs.
Data Presentation and Analysis
The tentative identification of AHLs is achieved by comparing the retention factor (Rf) values of the spots from the bacterial extract to those of the synthetic AHL standards. The Rf value is calculated as the distance traveled by the solute divided by the distance traveled by the solvent front.
Table 1: Representative Rf Values of Common Acyl-Homoserine Lactones
| Acyl-Homoserine Lactone (AHL) | Approximate Rf Value | Reference |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | 0.47 | |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 0.68 | |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | 0.23 | |
| N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | 0.41 | |
| N-Decanoyl-L-homoserine lactone (C10-HSL) | 0.09 | |
| N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) | 0.18 | |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 0.07 |
Note: Rf values can vary slightly depending on the specific TLC plate, solvent saturation, and environmental conditions. It is crucial to run standards on the same plate as the samples for accurate comparison.
The intensity of the spots can provide a semi-quantitative measure of the AHL concentration, as the response is often proportional to the amount of the signal molecule present.
Visualizations
Quorum Sensing Signaling Pathway
Caption: Generalized AHL-mediated quorum sensing pathway in Gram-negative bacteria.
Experimental Workflow for TLC Detection of AHLs
Caption: Workflow for the detection of AHLs using TLC and a biosensor overlay.
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of N-Acyl-Homoserine Lactones
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2][3] This coordinated behavior is integral to various bacterial processes, including biofilm formation, virulence factor production, and antibiotic resistance. The ability to accurately detect and quantify AHLs is therefore crucial for research in microbiology, infectious diseases, and the development of novel anti-pathogenic therapies that target quorum sensing.
High-performance liquid chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (MS), is a powerful and widely adopted technique for the analysis of AHLs.[4][5][6] This document provides detailed application notes and experimental protocols for the extraction, separation, and quantification of AHLs from bacterial cultures using HPLC-based methods.
Signaling Pathway of N-Acyl-Homoserine Lactone-Mediated Quorum Sensing
In Gram-negative bacteria, the canonical quorum-sensing circuit involves two key proteins: a LuxI-type synthase and a LuxR-type transcriptional regulator.[2] The LuxI-type synthase is responsible for synthesizing a specific AHL molecule from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP). As the bacterial population grows, the concentration of the AHL in the environment increases. Once a threshold concentration is reached, the AHL diffuses back into the bacterial cells and binds to its cognate LuxR-type receptor. This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.
Caption: Quorum sensing signaling pathway in Gram-negative bacteria.
Experimental Protocols
Extraction of N-Acyl-Homoserine Lactones from Bacterial Supernatants
This protocol describes the liquid-liquid extraction of AHLs from bacterial culture supernatants, a common sample preparation method for HPLC analysis.[7][8]
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (acidified with 0.1% formic acid)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Centrifuge the bacterial culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells.
-
Extract the filtered supernatant twice with an equal volume of acidified ethyl acetate.
-
Combine the organic phases and evaporate to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of HPLC-grade methanol (e.g., 1 mL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter before HPLC analysis.
HPLC Method for the Separation and Quantification of AHLs
This protocol provides a general reversed-phase HPLC method for the analysis of a range of AHLs. Method optimization may be required depending on the specific AHLs of interest and the sample matrix.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., Agilent SB-C18, 2.1 mm × 50.0 mm, or equivalent).[8]
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Chromatographic Conditions: A gradient elution is typically used to separate AHLs with varying acyl chain lengths.
| Time (minutes) | % Mobile Phase B |
| 0.0 | 10 |
| 3.0 | 10 |
| 24.0 | 100 |
| 26.0 | 100 |
| 26.1 | 10 |
| 30.0 | 10 |
Table 1: Example Gradient Elution Program for AHL Separation.
Flow Rate: 0.4 mL/min Column Temperature: 30°C Injection Volume: 10 µL Detection:
-
UV Detection: 210 nm.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the characteristic product ion at m/z 102, which corresponds to the homoserine lactone ring moiety.
Preparation of Standard Curves for Quantification
Accurate quantification of AHLs requires the generation of standard curves using certified reference materials.
Procedure:
-
Prepare a stock solution of each AHL standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
Inject each calibration standard into the HPLC system under the same conditions as the samples.
-
Construct a standard curve by plotting the peak area of each standard against its concentration.
-
Determine the concentration of the AHLs in the experimental samples by interpolating their peak areas on the standard curve.
Data Presentation
The following table summarizes typical retention times for a selection of common N-acyl-homoserine lactones using a reversed-phase HPLC method. Actual retention times may vary depending on the specific chromatographic conditions and column used.
| N-Acyl-Homoserine Lactone | Abbreviation | Typical Retention Time (min) |
| N-Butyryl-DL-homoserine lactone | C4-HSL | ~5-8 |
| N-Hexanoyl-DL-homoserine lactone | C6-HSL | ~10-14 |
| N-Octanoyl-DL-homoserine lactone | C8-HSL | ~16-20 |
| N-(3-Oxohexanoyl)-DL-homoserine lactone | 3-oxo-C6-HSL | ~8-12 |
| N-(3-Oxooctanoyl)-DL-homoserine lactone | 3-oxo-C8-HSL | ~14-18 |
| N-(3-Oxodecanoyl)-DL-homoserine lactone | 3-oxo-C10-HSL | ~20-24 |
| N-(3-Oxododecanoyl)-DL-homoserine lactone | 3-oxo-C12-HSL | ~25-29 |
Table 2: Typical Retention Times of Common AHLs.
Experimental Workflow Diagram
The overall experimental workflow for the analysis of AHLs from bacterial cultures is depicted below.
Caption: Experimental workflow for AHL analysis.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Acyl Homoserine Lactone in Interspecies Bacterial Signaling [mbl.or.kr]
- 4. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantiomeric Separation of N-Acyl Homoserine Lactones using Gas Chromatography-Mass Spectrometry
Abstract
N-acyl homoserine lactones (HSLs) are a class of signaling molecules involved in quorum sensing, a cell-to-cell communication mechanism in Gram-negative bacteria that regulates processes such as biofilm formation and virulence factor production. The chirality of HSLs is of significant interest as different enantiomers can exhibit distinct biological activities. This application note provides a detailed protocol for the enantiomeric separation of HSLs using Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral stationary phase. The methodology includes sample preparation from bacterial cultures, derivatization, and GC-MS analysis. This guide is intended for researchers, scientists, and drug development professionals working in microbiology, biochemistry, and pharmacology.
Introduction
Quorum sensing (QS) is a process of bacterial cell-to-cell communication that relies on the production, detection, and response to extracellular signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (HSLs) serve as these autoinducers. The canonical QS system involves the LuxI protein, an HSL synthase, and the LuxR protein, a transcriptional regulator that binds to HSLs. This complex then binds to specific DNA sequences known as "lux boxes" to regulate the expression of target genes.
HSLs possess a chiral center in the homoserine lactone ring, and while the L-enantiomer is more commonly studied, the production and biological roles of D-enantiomers are of increasing interest. Gas chromatography-mass spectrometry (GC-MS) coupled with a chiral stationary phase is a powerful technique for the separation and quantification of these enantiomers. GC-MS/MS is particularly effective for the analysis of smaller, more volatile HSLs. To enhance volatility and improve chromatographic separation, HSLs, especially those with hydroxyl or oxo functional groups, are often derivatized prior to GC-MS analysis. This application note details a comprehensive protocol for the successful enantiomeric separation of HSLs.
Signaling Pathway
The LuxI/LuxR quorum sensing system is a well-characterized signaling pathway in Gram-negative bacteria. The process begins with the synthesis of N-acyl homoserine lactones (AHLs), a class of HSLs, from S-adenosylmethionine (SAM) and specific acyl-acyl carrier proteins (acyl-ACPs) by the enzyme LuxI. As the bacterial population density increases, AHLs accumulate in the extracellular environment and diffuse across the cell membrane. Once a threshold concentration is reached, AHLs bind to the cytoplasmic receptor protein LuxR. This binding event induces a conformational change in LuxR, promoting its dimerization and enabling it to bind to a specific DNA sequence called the "lux box." The LuxR:AHL complex then acts as a transcriptional activator, recruiting RNA polymerase to the promoter of target genes, thereby initiating their transcription. This leads to a coordinated change in gene expression throughout the bacterial population, regulating phenotypes such as bioluminescence, virulence, and biofilm formation.
Caption: A diagram of the LuxI/LuxR quorum sensing pathway.
Experimental Protocols
Sample Preparation: Extraction of HSLs from Bacterial Culture
This protocol describes the extraction of HSLs from a bacterial culture supernatant using liquid-liquid extraction with ethyl acetate.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials
Procedure:
-
Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a clean flask.
-
For every 100 mL of supernatant, add 100 mL of ethyl acetate.
-
Shake the mixture vigorously for 2 minutes in a separatory funnel.
-
Allow the layers to separate, and collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer with an equal volume of ethyl acetate two more times.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a small, known volume of ethyl acetate or acetonitrile for derivatization and GC-MS analysis.
Derivatization of HSLs for GC-MS Analysis
This protocol details the silylation of HSLs to increase their volatility for GC-MS analysis. This is particularly important for HSLs containing hydroxyl or oxo groups.
Materials:
-
Dried HSL extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Transfer the reconstituted HSL extract to a clean GC vial insert.
-
Evaporate the solvent completely under a gentle stream of nitrogen.
-
To the dried extract, add 50 µL of anhydrous pyridine to ensure complete dissolution.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Method and Data
The following table provides representative GC-MS parameters and expected retention data for the enantiomeric separation of common HSLs on a chiral column. Actual retention times and resolution may vary depending on the specific instrument, column, and conditions used.
Table 1: GC-MS Parameters for Hsl Enantiomeric Separation
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Chiral Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min. |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550) |
| Monitored Ions (SIM) | m/z 143 (common fragment for HSLs), and molecular ions of the derivatized HSLs. |
Table 2: Representative Quantitative Data for Hsl Enantiomer Separation
| Analyte (Derivatized) | Enantiomer | Approximate Retention Time (min) | Resolution (Rs) |
| C4-HSL-TMS | D-enantiomer | 12.5 | \multirow{2}{}{>1.5} |
| L-enantiomer | 12.7 | ||
| C6-HSL-TMS | D-enantiomer | 15.2 | \multirow{2}{}{>1.5} |
| L-enantiomer | 15.4 | ||
| C8-HSL-TMS | D-enantiomer | 17.8 | \multirow{2}{}{>1.5} |
| L-enantiomer | 18.0 | ||
| 3-oxo-C6-HSL-TMS | D-enantiomer | 16.1 | \multirow{2}{}{>1.5} |
| L-enantiomer | 16.3 | ||
| 3-hydroxy-C6-HSL-TMS | D-enantiomer | 15.8 | \multirow{2}{*}{>1.5} |
| L-enantiomer | 16.0 |
Note: Retention times and resolution are illustrative and will require optimization for specific analytical setups.
Experimental Workflow
The overall experimental workflow for the enantiomeric separation of HSLs by GC-MS is a multi-step process that begins with sample acquisition and culminates in data analysis. The initial step involves the cultivation of the bacteria of interest under conditions that promote the production of HSLs. Once the culture reaches the desired growth phase, the cells are separated from the supernatant, which contains the secreted HSLs. The HSLs are then extracted from the supernatant using an organic solvent, typically ethyl acetate, through a liquid-liquid extraction procedure. The resulting organic extract is then concentrated to dryness. To prepare the HSLs for gas chromatography, a derivatization step is performed, commonly silylation, to increase their volatility. The derivatized sample is then injected into the GC-MS system equipped with a chiral column, which separates the HSL enantiomers based on their differential interactions with the chiral stationary phase. The mass spectrometer detects and identifies the separated enantiomers, allowing for their quantification and the determination of the enantiomeric ratio.
Caption: A flowchart of the experimental workflow.
Conclusion
This application note provides a comprehensive guide for the enantiomeric separation of N-acyl homoserine lactones using GC-MS. The detailed protocols for sample preparation, derivatization, and the provided GC-MS parameters offer a solid foundation for researchers to develop and validate their own methods for HSL analysis. The ability to separate and quantify HSL enantiomers is crucial for understanding their specific roles in bacterial communication and for the development of novel anti-quorum sensing agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of D-Homoserine Lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic D-homoserine lactone.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common and practical starting material for the synthesis of this compound is D-methionine. This method involves the replacement of the methylmercapto group with a hydroxyl group to form D-homoserine, which is then cyclized to the lactone.[1] This approach is often favored due to the availability and relatively low cost of D-methionine.
Q2: What is the general synthetic route from D-methionine to this compound?
A2: The synthesis typically involves two main steps:
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Conversion of D-methionine to D-homoserine: D-methionine is reacted with a stoichiometric amount of bromoacetic acid in a refluxing solution of acetic acid, water, and isopropanol. This reaction replaces the methylmercapto group with a hydroxyl group, yielding D-homoserine hydrobromide.[1]
-
Cyclization to this compound: The resulting D-homoserine hydrobromide is then treated with a strong acid, such as 4 M HCl in dioxane, to induce cyclization and form the desired this compound.[1]
Q3: How can I purify the final this compound product?
A3: Column chromatography is a widely used method for the purification of synthetic this compound. A silica gel stationary phase is typically used with a suitable mobile phase to separate the desired product from unreacted starting materials and side products. The choice of eluent is critical and often involves a gradient of solvents with increasing polarity, such as a mixture of ethyl acetate and hexanes.[2] Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Q4: How can I confirm the stereochemical purity of my synthetic this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers. Using a chiral stationary phase (CSP), it is possible to resolve D- and L-homoserine lactone. The selection of the appropriate chiral column and mobile phase is crucial for achieving good separation.[3][4]
Troubleshooting Guide
Q5: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?
A5: Low yields in the synthesis of this compound can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting suggestions:
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Incomplete reaction in the first step (conversion of D-methionine):
-
Troubleshooting: Ensure that the reaction is heated to the appropriate reflux temperature and allowed to proceed for a sufficient amount of time. Monitor the reaction progress using a suitable analytical technique like TLC or NMR spectroscopy. Ensure accurate measurement and purity of reagents.[5]
-
-
Inefficient cyclization:
-
Troubleshooting: The concentration and choice of acid for the cyclization step are critical. Ensure that the 4 M HCl in dioxane is fresh and anhydrous, as water can inhibit the reaction. The reaction time and temperature for this step should also be optimized.
-
-
Product loss during workup and purification:
-
Troubleshooting: Be meticulous during the extraction and washing steps to avoid loss of product into the aqueous phase. When performing column chromatography, ensure proper packing of the column and careful selection of the eluent to achieve good separation without excessive band broadening, which can lead to product loss across many fractions.[2][5] Thoroughly rinse all glassware that came into contact with the product to ensure quantitative transfer.[5]
-
-
Side reactions:
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Troubleshooting: The formation of side products can significantly reduce the yield of the desired lactone. One common issue is the formation of polymers or other degradation products, especially under harsh acidic or basic conditions. Careful control of reaction temperature and pH is crucial.
-
Q6: My final product is impure. What are the likely side products and how can I remove them?
A6: Impurities in the final product can arise from unreacted starting materials, reagents, or the formation of side products during the reaction.
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Common Impurities:
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Unreacted D-homoserine.
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Side products from the cyclization step.
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Residual solvents from the workup.
-
-
Removal Strategies:
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Column Chromatography: This is the most effective method for removing both more polar and less polar impurities. A carefully chosen solvent system will allow for the selective elution of the desired this compound.[2]
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purifying the final product, especially for removing minor impurities.
-
Washing: During the workup, thorough washing of the organic layer with brine can help remove water-soluble impurities.
-
Q7: I am concerned about racemization during the synthesis. How can I prevent it?
A7: Maintaining the stereochemical integrity of the chiral center is crucial for the synthesis of enantiomerically pure this compound.
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Causes of Racemization: Racemization can occur under harsh reaction conditions, particularly in the presence of strong bases or acids at elevated temperatures. The alpha-proton of the amino acid derivative can be abstracted, leading to the formation of a planar enolate intermediate which can then be protonated from either face, resulting in a mixture of enantiomers.
-
Prevention Strategies:
-
Mild Reaction Conditions: Use the mildest possible reaction conditions that still allow the reaction to proceed at a reasonable rate. Avoid excessively high temperatures and prolonged reaction times.
-
Choice of Base: When a base is required, use a non-nucleophilic, sterically hindered base to minimize the abstraction of the alpha-proton. The concentration of the base should also be carefully controlled.[6]
-
Monitoring: Regularly monitor the enantiomeric excess (e.e.) of your product throughout the synthesis using chiral HPLC to identify any steps that may be causing racemization.
-
Data Presentation
Table 1: Comparison of Reported Yields for Homoserine Lactone Synthesis
| Starting Material | Synthetic Step | Reagents & Conditions | Reported Yield | Reference |
| D-Methionine | Conversion to D-Homoserine & Cyclization | 1. Bromoacetic acid, 20% acetic acid in water/isopropanol (1:1), reflux. 2. 4 M HCl in dioxane. | >75% | [1] |
| L-Homoserine | Cyclization to L-Homoserine Lactone Hydrochloride | Concentrated HCl, vacuum drying. | 99% | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from D-Methionine
This protocol is adapted from the procedure described by Natelson & Natelson (1989).[1]
Step 1: Conversion of D-Methionine to D-Homoserine Hydrobromide
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In a round-bottom flask, dissolve D-methionine in a 1:1 solution of 20% acetic acid in water and isopropanol.
-
Add a stoichiometric amount of bromoacetic acid to the solution.
-
Heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude D-homoserine hydrobromide.
Step 2: Cyclization to this compound
-
To the crude D-homoserine hydrobromide, add a solution of 4 M HCl in dioxane.
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Stir the mixture at room temperature until the cyclization is complete (monitor by TLC).
-
Remove the solvent and excess HCl under reduced pressure to yield the crude this compound hydrochloride.
-
The crude product can then be purified by column chromatography.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Prepare the Column:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to remove any air bubbles.
-
Add another layer of sand on top of the silica gel.[2]
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the solvent to absorb into the silica gel.
-
-
Elute the Column:
-
Begin eluting the column with the initial, non-polar solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions in separate test tubes.
-
-
Analyze the Fractions:
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots (e.g., using a UV lamp or an appropriate stain).
-
Combine the fractions that contain the pure this compound.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Mandatory Visualizations
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. US7884240B2 - Method for production of methionine from homoserine - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of D-Homoserine Lactone in Aqueous Solutions
Welcome to the technical support center for D-homoserine lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound and other N-acyl homoserine lactones (AHLs) in aqueous solutions is pH-dependent hydrolysis of the lactone ring, a process known as lactonolysis.[1][2] This reaction is significantly accelerated under alkaline (basic) conditions, leading to the opening of the lactone ring to form D-homoserine, which is inactive in most quorum sensing-based assays.
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures increase the rate of lactonolysis, leading to faster degradation of this compound in aqueous solutions.[1][2] Therefore, it is recommended to prepare and use this compound solutions at lower temperatures whenever experimentally feasible.
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A3: this compound is most stable in acidic to neutral pH conditions. The lactone ring is largely intact at a pH of 6 or lower.[1] As the pH increases above neutral (pH > 7), the rate of hydrolysis increases significantly. For maximal stability, aqueous solutions should be buffered to a pH below 7.
Q4: How does the absence of an N-acyl chain on this compound affect its stability compared to N-acylated homoserine lactones (AHLs)?
A4: N-acylated homoserine lactones with longer acyl chains tend to be more stable.[1][2] Since this compound lacks an N-acyl chain, it is expected to be more susceptible to hydrolysis compared to long-chain AHLs under similar conditions.
Q5: Are there enzymatic concerns for this compound stability?
A5: Yes, in biological systems or in the presence of cellular extracts, enzymes such as lactonases can rapidly degrade this compound by hydrolyzing the lactone ring.[3] If you are working with cell cultures or extracts, be aware of potential enzymatic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No biological activity observed in my assay. | Degradation of this compound due to high pH of the medium. | Check the pH of your experimental medium. If it is neutral or alkaline, consider buffering the solution to a slightly acidic pH (e.g., pH 6.0-6.5) if compatible with your experimental system. |
| Degradation due to prolonged incubation at elevated temperatures. | Minimize the duration of incubation at higher temperatures (e.g., 37°C). Prepare fresh solutions and add them to the experiment as close to the time of analysis as possible. | |
| Use of inappropriate solvents for stock solutions. | Primary alcohols like ethanol are not recommended for dissolving this compound as they can promote the opening of the lactone ring.[4] Use solvents like DMSO or dimethyl formamide for stock solutions.[4] | |
| Inconsistent results between experiments. | Inconsistent pH of the aqueous solutions. | Always use a buffered solution and verify the pH before adding this compound. |
| Degradation of stock solutions over time. | Prepare fresh aqueous solutions of this compound for each experiment. It is not recommended to store aqueous solutions for more than one day.[4] | |
| Loss of compound during sample processing. | Hydrolysis during extraction or purification steps at non-optimal pH. | Ensure that all aqueous buffers used during extraction and purification are maintained at a slightly acidic pH. |
Data Presentation
Table 1: Influence of pH and Temperature on the Stability of Homoserine Lactones
| Compound | pH | Temperature (°C) | Half-life | Reference |
| N-acyl homoserine lactones (general) | ~7 | Not Specified | ~12–48 hours | [5] |
| C4-HSL | >7.5 | 37 | >90% inactivated after 24h in culture | [1] |
| C4-HSL, C6-HSL, 3-oxo-C6-HSL, C8-HSL | Neutral | 22 vs. 37 | Rate of hydrolysis increases with temperature | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C for long-term stability. The solid form of this compound is stable for ≥ 4 years at -20°C.[6]
-
Protocol 2: Preparation of Aqueous Working Solutions
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or MES buffer), pH adjusted to 6.0-6.5.
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw the this compound stock solution on ice.
-
Perform serial dilutions of the stock solution into the pre-chilled, slightly acidic aqueous buffer to achieve the desired final concentration.
-
Vortex gently to mix.
-
Use the freshly prepared aqueous solution immediately in your experiment. Do not store aqueous solutions for more than a day.[4]
-
Protocol 3: Quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for quantifying the concentration of this compound to assess its stability over time.
-
Sample Preparation:
-
At various time points, collect aliquots from your experimental setup.
-
If the samples contain proteins or other interfering substances, perform a liquid-liquid extraction. A common method is to extract with an equal volume of acidified ethyl acetate.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/water mixture).
-
-
LC-MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (to maintain an acidic pH) and acetonitrile or methanol with 0.1% formic acid.
-
Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound.
-
Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of the compound.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: D-Homoserine Lactone Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of D-homoserine lactones using mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
Question: Why am I not detecting any signal for my D-homoserine lactone?
Answer:
There are several potential reasons for a lack of signal. Consider the following troubleshooting steps:
-
Sample Preparation:
-
Extraction Efficiency: Ensure your extraction protocol is appropriate for D-homoserine lactones. A common method involves liquid-liquid extraction with acidified ethyl acetate.[1] Solid-phase extraction (SPE) can also be used.[2]
-
Analyte Stability: D-homoserine lactones can be susceptible to degradation, particularly at high pH. Ensure your samples are handled appropriately and stored under acidic or neutral conditions.
-
Internal Standard Addition: For hydrophobic AHLs, adding the internal standard before cell removal can lead to more accurate results.[3]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of D-homoserine lactones.[2]
-
MS/MS Transitions: Ensure you are using the correct precursor-to-product ion transition. For many homoserine lactones, a characteristic product ion is observed at m/z 102, corresponding to the protonated homoserine lactone ring.[1][4]
-
Instrument Optimization: Mass spectrometry parameters such as collision energy and other voltages should be optimized for each specific analyte on your particular instrument.[5] Using parameters from the literature without optimization may result in a significant loss of sensitivity.[5]
-
-
Chromatography:
Question: My signal intensity is very low. How can I improve it?
Answer:
Low signal intensity can be addressed by optimizing several aspects of your workflow:
-
Sample Enrichment: Consider using solid-phase extraction (SPE) to concentrate your sample and remove interfering matrix components.[2]
-
Derivatization (for GC-MS): If you are using gas chromatography-mass spectrometry (GC-MS), derivatization with agents like BSTFA with 1% TMCS can improve volatility and signal intensity.[2]
-
Mass Spectrometer Tuning: As mentioned previously, fine-tuning your mass spectrometer's parameters for your specific this compound of interest is crucial for maximizing signal.[5] This includes optimizing the nebulizing gas flow, drying gas flow, and collision energies.[2]
-
Matrix Effects: Biological samples can contain compounds that suppress the ionization of your analyte. Diluting your sample or improving your cleanup procedure can help mitigate these effects. The use of a stable isotope-labeled internal standard that co-elutes with your analyte is the best way to compensate for matrix effects.[3]
Question: I am seeing multiple peaks in my chromatogram. How do I confirm the identity of my this compound?
Answer:
Peak identification should be confirmed using multiple points of evidence:
-
Retention Time Matching: Compare the retention time of your suspected peak with that of a pure standard analyzed under the same chromatographic conditions.
-
MS/MS Fragmentation Pattern: The fragmentation pattern of your analyte should match that of a standard. A key fragment for homoserine lactones is the m/z 102 ion.[1][4] High-resolution mass spectrometry can provide accurate mass measurements to further confirm the elemental composition.[6]
-
Spiking Experiments: Spike a known amount of a pure this compound standard into your sample. The peak corresponding to your analyte should increase in intensity.
Frequently Asked Questions (FAQs)
What is the best mass spectrometry method for quantifying D-homoserine lactones?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly reliable technique for the quantification of D-homoserine lactones due to its high sensitivity and selectivity.[2][8][9] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is common for quantitative analysis.[1][2]
What are the typical MS/MS transitions for D-homoserine lactones?
The precursor ion is the protonated molecule [M+H]⁺. The most common product ion for identification and quantification is m/z 102, which corresponds to the conserved lactone ring structure.[1][4]
Why is an internal standard necessary and which one should I use?
An internal standard is crucial for accurate quantification as it corrects for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound), as it has nearly identical chemical and physical properties to the analyte.[1][3]
How can I differentiate between D- and L-enantiomers of homoserine lactones?
Standard LC-MS/MS methods typically cannot distinguish between enantiomers.[2] To separate D- and L-enantiomers, you will need to use a chiral chromatography column or a chiral derivatization agent followed by either GC-MS or LC-MS analysis.[10][11]
Quantitative Data Summary
The following tables provide a summary of typical mass spectrometry parameters for the analysis of N-acyl homoserine lactones, which includes D-homoserine lactones.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM)[1][2] |
| Nebulizing Gas Flow | Optimized for specific instrument |
| Drying Gas Flow | Optimized for specific instrument |
| Collision Gas | Nitrogen or Argon |
Table 2: Example MRM Transitions for Selected N-Acyl Homoserine Lactones
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| C4-HSL | 172.0 | 102.0[7] |
| C6-HSL | 200.1 | 102.0 |
| 3-oxo-C6-HSL | 214.1 | 102.0 |
| C8-HSL | 228.2 | 102.0[6] |
| 3-oxo-C8-HSL | 242.1 | 102.0[6] |
| 3-OH-C8-HSL | 244.2 | 102.0[6] |
| C10-HSL | 256.2 | 102.0 |
| C12-HSL | 284.2 | 102.0 |
Note: These values are illustrative and should be optimized on your specific instrument.
Experimental Protocols and Visualizations
General Experimental Workflow
The following diagram outlines a typical workflow for the detection and quantification of D-homoserine lactones from a bacterial culture.
Caption: General workflow for this compound analysis.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in this compound detection.
Caption: Troubleshooting flowchart for signal issues.
Simplified Quorum Sensing Signaling Pathway
This diagram illustrates the basic principle of N-acyl homoserine lactone-mediated quorum sensing.
Caption: Simplified AHL-mediated quorum sensing pathway.
References
- 1. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 6. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 7. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Aeromonas veronii biovar sobria Strain 159: Identification of LuxRI Homologs [frontiersin.org]
- 8. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Minimizing interference in D-homoserine lactone reporter assays.
Welcome to the technical support center for D-homoserine lactone (AHL) reporter assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in AHL reporter assays?
A1: Interference in AHL reporter assays can arise from several sources, broadly categorized as biological and chemical.
-
Biological Interference (Quorum Quenching): This is a primary source of interference and involves the enzymatic degradation or modification of the AHL signal molecules. The two main enzyme families responsible for this are:
-
Chemical Interference: Various compounds can interfere with the assay components:
-
Signal Molecule Analogs: Synthetic or natural compounds that are structurally similar to AHLs can act as antagonists or agonists, competing with the native AHL for binding to the LuxR-type receptor protein.[2][4]
-
Inhibitors of Reporter Gene Expression: Some compounds may not affect the AHL signaling pathway directly but can inhibit the transcription or translation of the reporter gene (e.g., β-galactosidase, luciferase).
-
Compounds Affecting Cell Viability or Metabolism: Test compounds that are cytotoxic or significantly alter the metabolic activity of the reporter strain can lead to false-positive or false-negative results.
-
pH and Solvent Effects: The pH of the medium and the presence of organic solvents (used to dissolve test compounds) can affect protein function and enzyme kinetics.[5]
-
Q2: My positive control is not working, or the signal is very low. What could be the issue?
A2: A weak or absent signal in your positive control (reporter strain with a known AHL) can be due to several factors:
-
AHL Degradation: The AHL standard may have degraded due to improper storage (e.g., exposure to high pH or temperature).
-
Reporter Strain Viability: The reporter strain may have lost viability or the plasmid containing the reporter system may not be stable. It's crucial to ensure the cells are healthy and growing exponentially.
-
Incorrect Assay Conditions:
-
Incubation Time: The incubation time may be too short for a detectable signal to be produced.[6]
-
Temperature: The assay may have been performed at a suboptimal temperature for the reporter strain or the enzymatic reaction.[6]
-
AHL Concentration: The concentration of the AHL standard might be too low to induce a strong response. Determine the optimal concentration by performing a dose-response curve.[5]
-
-
Media Composition: Components of the culture medium could be interfering with the assay. For instance, some complex media components might sequester the AHLs.
Q3: I am observing a high background signal in my negative control. What should I do?
A3: A high background signal in the negative control (reporter strain without any added AHL) can be problematic. Here are some potential causes and solutions:
-
Endogenous AHL Production: While reporter strains are typically designed to be AHL-deficient, contamination with an AHL-producing bacterium or spontaneous mutations could lead to endogenous production. Streak-purify your reporter strain from a single colony and verify its AHL-negative phenotype.
-
Media Contamination: The growth medium or other reagents could be contaminated with AHLs or compounds that activate the reporter system. Test each component of your media for potential activating properties.
-
Autofluorescence/Autoluminescence: If using a fluorescence or luminescence-based reporter, the test compound itself or components of the media might be fluorescent or luminescent at the measurement wavelength. Always measure the background signal from the test compound in the absence of the reporter strain.
Q4: How can I differentiate between true quorum sensing inhibition and non-specific effects like cytotoxicity?
A4: This is a critical aspect of screening for quorum sensing inhibitors. A compound that kills the reporter bacteria will appear as an inhibitor. To distinguish between these effects, it is essential to perform parallel assays:
-
Growth Inhibition Assay: Culture the reporter strain in the presence of the test compound at the same concentrations used in the reporter assay and measure bacterial growth (e.g., by optical density at 600 nm). A compound that significantly inhibits growth is likely a general antimicrobial and not a specific quorum sensing inhibitor.[7]
-
Constitutive Reporter Strain: Use a control strain that expresses the reporter gene from a constitutive promoter (one that is always active and not regulated by AHLs). If the test compound reduces the signal from this strain, it indicates interference with the reporter system itself or general cytotoxicity, rather than specific inhibition of the AHL signaling pathway.
Troubleshooting Guides
Guide 1: Unexpected Quenching of AHL Signal
This guide addresses the issue of a diminished or absent signal when a test sample is added, which could be due to true quorum quenching or other interfering factors.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal.
Guide 2: False Positives - Signal Induction without Exogenous AHL
This guide helps to identify the cause of unexpected signal activation in negative controls or with test compounds that are not expected to be AHL agonists.
Logical Relationship Diagram
Caption: Investigating causes of false positives.
Quantitative Data Summary
The following tables summarize quantitative data related to AHL reporter assays, including the detection limits of common biosensors and the effects of known interfering compounds.
Table 1: Detection Limits of Common AHL Biosensors
| Biosensor Strain | Reporter System | Typical AHLs Detected | Detection Limit (approx.) | Reference |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) | β-galactosidase | Broad range (C6-C14, 3-oxo, 3-hydroxy) | 100-300 nM (X-Gal), ~10-30 nM (Luminescent) | [5][6] |
| Chromobacterium violaceum CV026 | Violacein production | Short to medium chain AHLs (C4-C8) | ~25-100 nM | [8] |
| Escherichia coli (pSB401/pSB1075) | Bioluminescence (LuxR/LasR) | C6-HSL / 3-oxo-C12-HSL | ~1-10 nM | [4][8] |
Table 2: Examples of Compounds Interfering with AHL Signaling
| Compound Class | Example Compound | Mode of Action | Target QS System | Reference |
| Phenolic Derivatives | Salicylic acid, trans-cinnamaldehyde | Inhibition of AHL synthesis | P. aeruginosa (LasI/RhlI) | [7][9] |
| Flavonoids | Naringenin, Quercetin | Competitive antagonism of LuxR-type receptors | P. aeruginosa (LasR) | [7][10] |
| Sulfur-containing compounds | Ajoene, Diallyl disulfide | Downregulation of QS regulatory genes | P. aeruginosa (LasR/RhlR) | [10][11] |
| Furanones | Halogenated furanones | Inhibition of AI-2 signaling | Universal | [2] |
Experimental Protocols
Protocol 1: General AHL Reporter Assay (Liquid Culture)
This protocol describes a general method for screening compounds for their ability to interfere with AHL signaling using a liquid culture-based reporter assay.
Experimental Workflow
Caption: Workflow for a liquid AHL reporter assay.
Methodology
-
Prepare Reporter Strain Culture: Inoculate a single colony of the AHL reporter strain into appropriate liquid medium with selective antibiotics. Grow overnight at the optimal temperature with shaking.
-
Subculture: The next day, dilute the overnight culture into fresh medium to an OD600 of ~0.05-0.1. Grow the culture to early- to mid-exponential phase (OD600 ~0.2-0.4).
-
Assay Plate Preparation:
-
Dispense the exponential phase culture into the wells of a microtiter plate (e.g., 96-well plate).
-
Prepare serial dilutions of your test compounds in the appropriate solvent. Also, prepare your positive control (AHL standard) and negative control (solvent only) wells.
-
-
Addition of Compounds: Add the AHL standard to all wells except the negative background controls. Then, add the test compounds to the appropriate wells. The final solvent concentration should be consistent across all wells and ideally below 1% (v/v).
-
Incubation: Incubate the plate at the optimal temperature for the reporter strain for a defined period (e.g., 4-8 hours). Shaking may be required to ensure proper aeration.
-
Measurement: After incubation, measure the reporter output using a plate reader. For colorimetric assays (e.g., β-galactosidase with ONPG), the reaction may need to be stopped first. Also, measure the optical density (e.g., at 600 nm) of each well to assess cell growth.
-
Data Analysis: Subtract the background signal from all readings. Normalize the reporter signal to cell density (e.g., Reporter Units / OD600) to account for any effects of the compounds on bacterial growth.
Protocol 2: Cross-Streak Plate Assay for Quorum Quenching Activity
This is a simple agar-based method to screen for quorum quenching activity in bacterial isolates.
Methodology
-
Prepare Reporter Plate: Prepare an agar plate with the appropriate growth medium. Spread a lawn of the AHL reporter strain (e.g., Chromobacterium violaceum CV026) onto the plate.
-
Add AHL: In the center of the plate, spot a small amount of the specific AHL that activates the reporter strain. This will induce the reporter phenotype (e.g., purple pigment in CV026) in the surrounding lawn.
-
Streak Test Isolate: Streak the bacterial isolate to be tested for quorum quenching activity from the edge of the plate towards the center, stopping just short of the AHL spot.
-
Incubation: Incubate the plate at the appropriate temperature for 24-48 hours.
-
Observation: A loss of the reporter phenotype (e.g., a colorless halo) around the streak line of the test isolate indicates potential quorum quenching activity, as the isolate is producing enzymes or compounds that degrade or interfere with the AHL signal.
Signaling Pathway
AHL-Mediated Quorum Sensing Signaling Pathway
The diagram below illustrates a typical AHL-mediated quorum sensing circuit, which forms the basis of most reporter assays.
Caption: Generalized AHL signaling pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a focused library of N-aryl L-homoserine lactones reveals a new set of potent quorum sensing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Interfering with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving the efficiency of D-homoserine lactone extraction from biofilms.
Welcome to the technical support center for the efficient extraction of D-homoserine lactones (AHLs) from biofilms. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting AHLs from biofilms?
A1: The two most prevalent methods for isolating AHLs from biofilms are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE is a mature and widely used technique that employs organic solvents to partition AHLs from the aqueous sample.[1] SPE is utilized to purify and concentrate AHLs from complex samples, often leading to higher sensitivity in detection.[2]
Q2: Which solvent is best for Liquid-Liquid Extraction of AHLs?
A2: Acidified ethyl acetate is frequently recommended for the extraction of AHLs from biofilms as it has been shown to significantly improve the recovery of these signaling molecules.[3][4] Other commonly used solvents include dichloromethane and chloroform.[1] The choice of solvent can be influenced by the specific AHLs being targeted, with less polar solvents generally yielding better results for less polar AHLs.[1]
Q3: Why is my AHL recovery low when extracting from biofilm samples?
A3: Low recovery of AHLs from biofilms is a common issue and can be attributed to several factors. The concentration of AHLs within a biofilm can be inherently low, making detection difficult.[1] The complex extracellular polymeric substance (EPS) matrix of the biofilm can also interfere with the extraction process, trapping the AHL molecules.[5] Additionally, the stability of AHLs can be affected by pH, with alkaline conditions leading to the hydrolysis of the lactone ring.[6]
Q4: How can I improve the efficiency of my AHL extraction?
A4: To enhance extraction efficiency, several optimization steps can be taken. The use of sonication in an ice bath during extraction with acidified ethyl acetate has been demonstrated to significantly improve the recovery of AHLs.[3][4] For LLE, ensuring the aqueous sample is acidified to a pH two units below the pKa of acidic analytes or two units above the pKa for basic analytes can optimize partitioning into the organic phase.[7] Repeating the extraction process multiple times (e.g., three times) with fresh solvent and combining the organic phases is also a standard practice to maximize yield.[4][8] For complex samples, employing an SPE cleanup step after initial extraction can enhance the purity and concentration of the AHLs.[2][3]
Q5: What analytical techniques are most suitable for detecting and quantifying extracted AHLs?
A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is considered one of the most efficient and sensitive methods for the rapid analysis and quantification of AHLs in complex microbial samples.[3] Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) also allows for the separation and quantification of a wide range of AHLs.[9] For qualitative or semi-quantitative analysis, Thin-Layer Chromatography (TLC) overlaid with a biosensor strain is a common and effective method.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low AHL signal detected. | 1. Insufficient AHL production by the bacteria. 2. Degradation of AHLs during extraction. 3. Inefficient extraction from the biofilm matrix. 4. Low sensitivity of the detection method. | 1. Ensure the bacterial culture has reached a sufficient cell density for quorum sensing to be active. 2. Maintain acidic conditions (e.g., using acidified ethyl acetate) and keep samples cold to prevent lactone ring hydrolysis.[4] 3. Incorporate a sonication step to disrupt the biofilm and improve solvent penetration.[3][4] Consider enzymatic digestion of the EPS matrix. 4. Concentrate the extract before analysis (e.g., by evaporation).[1][4] Use a more sensitive detection method like LC-MS/MS.[3] |
| High background noise or interfering peaks in chromatogram. | 1. Co-extraction of interfering compounds from the biofilm matrix or growth medium. 2. Contamination of solvents or glassware. | 1. Perform a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction.[2][3] 2. Use high-purity (e.g., HPLC-grade) solvents and thoroughly clean all glassware. |
| Poor reproducibility of extraction results. | 1. Inconsistent biofilm growth. 2. Variation in extraction procedure. 3. Instability of AHLs in the final extract. | 1. Standardize biofilm culture conditions (e.g., inoculum size, incubation time, growth medium).[10] 2. Strictly adhere to the established extraction protocol, ensuring consistent volumes, times, and temperatures. 3. Store extracts at -20°C or below and analyze them as soon as possible.[1] Re-dissolve the dried extract in a suitable solvent like methanol or acetonitrile immediately before analysis.[8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Sonication
This protocol is adapted from methods described for enhancing AHL recovery from biofilms.[3][4]
Materials:
-
Biofilm culture
-
Phosphate-buffered saline (PBS)
-
Acidified ethyl acetate (0.1% v/v formic acid or glacial acetic acid)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator or centrifugal vacuum concentrator
-
HPLC-grade methanol or acetonitrile
Procedure:
-
Biofilm Collection: Scrape the biofilm from the growth surface and suspend it in a known volume of PBS.
-
Cell Lysis (Optional but Recommended): Sonicate the biofilm suspension on ice. A typical procedure is 200W for 3-second intervals with 3-second rests for a total of 15 minutes.[4]
-
Centrifugation: Centrifuge the sonicated suspension at 10,000 x g for 10 minutes to pellet the cells and debris.[4]
-
Supernatant Collection: Carefully collect the supernatant, which contains the AHLs.
-
Liquid-Liquid Extraction:
-
Add an equal volume of acidified ethyl acetate to the supernatant.
-
Vortex vigorously for 1 minute.
-
Centrifuge at a lower speed (e.g., 3,000 x g) for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase (ethyl acetate).
-
-
Repeat Extraction: Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.[4]
-
Combine and Dry: Pool the organic phases from all three extractions. Evaporate the solvent to dryness using a rotary evaporator or a centrifugal vacuum concentrator.[4]
-
Reconstitution: Re-dissolve the dried extract in a small, precise volume (e.g., 100-200 µL) of HPLC-grade methanol or acetonitrile for analysis.[1][8]
Protocol 2: Solid-Phase Extraction (SPE) for AHL Clean-up
This protocol is a general guideline for using SPE to clean up and concentrate AHL extracts. The specific sorbent and solvents may need to be optimized based on the target AHLs. Hydrophilic-Lipophilic-Balanced (HLB) sorbents are often effective.[3]
Materials:
-
AHL extract from LLE (before the drying step)
-
SPE cartridge (e.g., Oasis HLB)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., acidified water)
-
Wash solvent (e.g., water/methanol mixture)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Rotary evaporator or centrifugal vacuum concentrator
-
HPLC-grade methanol or acetonitrile
Procedure:
-
Cartridge Conditioning: Pass a volume of methanol through the SPE cartridge according to the manufacturer's instructions.
-
Cartridge Equilibration: Pass a volume of acidified water (e.g., 0.1% formic acid) through the cartridge. Do not let the cartridge run dry.
-
Sample Loading: Load the AHL extract (from LLE, after being re-dissolved in an appropriate loading buffer if necessary) onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass a volume of a weak wash solvent (e.g., 5-10% methanol in water) through the cartridge to remove polar impurities.
-
Elution: Elute the bound AHLs with a strong organic solvent such as acetonitrile or methanol.
-
Drying and Reconstitution: Evaporate the elution solvent to dryness and reconstitute the purified extract in a small volume of a suitable solvent for analysis.
Data Presentation
Table 1: Comparison of AHL Extraction Method Efficiencies
| Extraction Method | Key Advantages | Key Disadvantages | Typical Recovery Rates | References |
| Liquid-Liquid Extraction (LLE) | Simple, mature technique, widely applicable. | Can have lower selectivity, may require large solvent volumes. | Variable, dependent on solvent and AHL polarity. | [1] |
| LLE with Sonication | Significantly improves recovery from complex matrices like biofilms. | Requires specific equipment (sonicator). | Higher than standard LLE. | [3][4] |
| Solid-Phase Extraction (SPE) | High selectivity, provides sample clean-up and concentration, improves detection sensitivity. | More complex protocol, requires method development for optimal sorbent and solvent selection. | Can be very high, often superior to LLE for complex samples. | [2][3] |
Visualizations
Caption: LuxI/LuxR-type quorum sensing signaling pathway in Gram-negative bacteria.
Caption: General experimental workflow for D-homoserine lactone extraction from biofilms.
Caption: Troubleshooting decision tree for common AHL extraction issues.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Screening and quantification of anti-quorum sensing and antibiofilm activities of phyllosphere bacteria against biofilm forming bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 9. vliz.be [vliz.be]
- 10. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
Addressing signal quenching in D-homoserine lactone fluorescence assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-homoserine lactone (AHL) fluorescence assays. Our aim is to help you identify and resolve common issues related to signal quenching and other assay interferences.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low fluorescence signal in my AHL assay?
A1: A weak or absent fluorescence signal can stem from several factors. Biologically, it could be due to low expression of the fluorescent reporter protein in your biosensor strain. Technically, suboptimal instrument settings are a frequent cause, such as incorrect excitation and emission wavelengths, or insufficient gain and exposure times on your plate reader.[1][2] Another common issue is the use of inappropriate microplates; for fluorescence assays, black plates with clear bottoms are recommended to minimize background and crosstalk.[1]
Q2: My negative controls show high background fluorescence. What could be the cause?
A2: High background fluorescence can obscure your signal and reduce the dynamic range of your assay. Common sources include autofluorescence from components in your culture medium or from the test compounds themselves.[1][3] Some types of microplates can also exhibit phosphorescence, which contributes to background noise.[4] Finally, microbial contamination can also lead to unwanted fluorescence.
Q3: How can I determine if my test compounds are interfering with the assay?
A3: Test compounds can interfere in two main ways: by being fluorescent themselves (autofluorescence) or by absorbing the excitation or emission light (quenching or the "inner filter effect").[3][5] To check for autofluorescence, you should run a control plate with your compounds in the assay buffer without the biosensor cells. To test for quenching, you can perform the assay with a known, stable fluorescent signal (e.g., from a purified fluorescent protein or a fluorescent dye) in the presence of your compounds. A decrease in signal would indicate a quenching effect.
Q4: What is the "inner filter effect" and how can I mitigate it?
A4: The inner filter effect is a form of signal quenching where compounds in the solution absorb either the excitation light before it reaches the fluorophore, or the emitted light before it reaches the detector.[3] This effect is concentration-dependent. To mitigate it, you can try reducing the concentration of your test compound or the density of your biosensor cells. It is also crucial to measure the absorbance spectrum of your compounds to see if there is an overlap with the excitation and emission wavelengths of your fluorescent reporter.
Q5: Can the solvent I use to dissolve my compounds affect the assay?
A5: Yes, solvents can significantly impact fluorescence assays. Dimethyl sulfoxide (DMSO) is a common solvent that, at high concentrations, can affect cell health, protein stability, and enzyme kinetics.[6][7][8] It can also directly influence the fluorescence properties of certain dyes.[9][10] It is recommended to keep the final concentration of DMSO in the assay as low as possible, ideally at or below 0.5%, and to ensure that all wells, including controls, contain the same final concentration of the solvent.[1][6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound fluorescence assays.
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution | Citation |
| Low expression of the fluorescent reporter | Verify the viability and growth phase of your biosensor cells. Ensure the correct AHL concentration is used to induce the system. | [1] |
| Suboptimal instrument settings | Confirm that the excitation and emission wavelengths on the plate reader are correctly set for your fluorophore (e.g., for GFP, excitation ~475 nm, emission ~515 nm). Incrementally increase the gain or exposure time to enhance signal detection. | [1][11] |
| Inappropriate microplate | Use black, clear-bottom microplates specifically designed for fluorescence assays to reduce background and well-to-well crosstalk. | [1] |
| Insufficient cell density | Optimize the cell density in each well. Too few cells will produce a weak signal, while too many can lead to nutrient depletion and altered cell physiology. | [1] |
Issue 2: High Background Fluorescence
| Possible Cause | Recommended Solution | Citation |
| Autofluorescent medium components | For the final reading, consider replacing the culture medium with a low-fluorescence buffer like Dulbecco's Phosphate-Buffered Saline (DPBS) or using a specialized low-fluorescence medium. | [1] |
| Autofluorescent test compounds | Screen your compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths before conducting the full experiment. Subtract the background fluorescence of the compound from your final readings. | [3] |
| Contamination | Regularly check for contamination in your cell cultures and reagents using microscopy. | [2] |
| Plate phosphorescence | If using white plates, which is not recommended, allow for a dark adaptation period before reading. Switching to black plates is the best solution. | [4] |
Issue 3: High Variability Between Replicates
| Possible Cause | Recommended Solution | Citation |
| Pipetting inaccuracies | Use calibrated pipettes and consider preparing a master mix of reagents to be distributed across replicate wells. For plate readers with injectors, this can ensure consistent reagent addition. | [2] |
| Inconsistent cell washing | If a washing step is required, perform it gently and consistently to avoid dislodging cells. Automated plate washers can improve consistency. | [1] |
| Edge effects in the microplate | Avoid using the outer wells of the microplate as they are more prone to evaporation and temperature fluctuations. Instead, fill them with sterile medium or buffer. | |
| Cell clumping | Ensure your bacterial culture is well-suspended and homogenous before plating to ensure an even distribution of cells in each well. |
Experimental Protocols
Key Experiment: GFP-Based AHL Biosensor Assay in a Microplate Reader
This protocol outlines a standard method for quantifying AHL concentrations using a GFP-based bacterial biosensor.
-
Preparation of Biosensor Culture:
-
Inoculate a single colony of the AHL biosensor strain into a suitable liquid medium (e.g., LB medium) with the appropriate antibiotics.
-
Incubate overnight at the optimal temperature (e.g., 30°C) with shaking.
-
The following day, dilute the overnight culture into fresh, pre-warmed medium and grow to the early-to-mid logarithmic phase (e.g., an OD600 of 0.2-0.4).
-
-
Assay Setup:
-
In a black, clear-bottom 96-well microplate, add your test compounds, AHL standards, and controls. Include wells for "no cells" (medium/buffer only) and "no AHL" (biosensor cells without AHL) as background controls.
-
To each well, add the diluted biosensor culture to a final volume of 200 µL.
-
If your test compounds are dissolved in a solvent like DMSO, ensure the final concentration is consistent across all wells and does not exceed 0.5%.[1]
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for a period sufficient to allow for GFP expression in response to AHLs. This can range from a few hours to overnight, depending on the biosensor strain and promoter system. Shaking during incubation can improve aeration.
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence using a microplate reader. Set the excitation wavelength to ~475 nm and the emission wavelength to ~515 nm for standard GFP.[11]
-
It is also recommended to measure the optical density at 600 nm (OD600) to normalize the fluorescence signal to cell density.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no cells" control.
-
Normalize the fluorescence readings by dividing by the corresponding OD600 measurement to obtain the specific fluorescence.
-
Plot a standard curve using the specific fluorescence values from your AHL standards.
-
Determine the AHL concentration of your unknown samples by interpolating from the standard curve.
-
Visualizations
Caption: Experimental workflow for a typical AHL fluorescence assay.
Caption: A logical flowchart for troubleshooting common assay issues.
Caption: Mechanisms of compound interference in fluorescence assays.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gfp-Based N-Acyl Homoserine-Lactone Sensor Systems for Detection of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for accurate quantification of D-homoserine lactone.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of D-homoserine lactones (AHLs).
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during AHL quantification experiments.
Caption: General troubleshooting workflow for AHL quantification.
Question: Why am I not detecting any AHL signal in my samples?
Answer:
This is a common issue with several potential causes:
-
Inefficient Extraction: The solvent used may not be optimal for the specific AHLs in your sample. More hydrophilic AHLs, like C4-HSL, show lower extraction recoveries with certain methods.[1]
-
AHL Degradation: The lactone ring of AHLs is susceptible to hydrolysis at alkaline pH.
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Low Production Levels: The bacteria may not be producing AHLs at a detectable concentration under the current culture conditions. Quorum sensing is often density-dependent.
-
Solution: Ensure bacterial cultures have reached the stationary phase, where AHL production is typically highest.[2] Consider concentrating the culture supernatant before extraction.
-
-
Instrument Sensitivity: The quantification method may not be sensitive enough.
Question: My results have high background noise or show non-specific signals. What can I do?
Answer:
High background can obscure true signals. Consider these points:
-
Matrix Effects (LC/GC-MS): Components in the culture medium or biological sample can interfere with ionization and detection.
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Biosensor Specificity: Some biosensors can be activated by molecules other than the target AHLs, or they may have a broad detection range.
-
Solution: Always run a negative control (e.g., an extract from a non-AHL producing strain) to identify non-specific activation. Use multiple biosensor strains with different specificities to confirm results. For example, Chromobacterium violaceum CV026 detects short-chain AHLs (C4-C8), while Agrobacterium tumefaciens KYC55 detects a broader range, including 3-oxo-substituted AHLs.[9][10]
-
-
Contamination: Contamination of solvents, glassware, or the instrument can introduce interfering compounds.
-
Solution: Use high-purity (e.g., HPLC-grade) solvents and meticulously clean all equipment. Run a solvent blank before your sample sequence to ensure there is no system contamination.
-
Question: I'm having trouble with poor peak shape and resolution in my chromatography (LC/GC-MS). How can I improve it?
Answer:
Poor chromatography can lead to inaccurate quantification.
-
Suboptimal Chromatographic Conditions: The gradient, flow rate, or column temperature may not be optimized.
-
Solution (LC-MS): Adjust the mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to better separate compounds. Ensure the flow rate is appropriate for the column dimensions.
-
Solution (GC-MS): Optimize the temperature ramp of the GC oven. Slower ramps can improve the separation of closely eluting compounds.
-
-
Column Issues: The column may be overloaded, contaminated, or degraded.
-
Solution: Inject a smaller volume of your sample or dilute the sample. If contamination is suspected, flush the column according to the manufacturer's instructions. If the column is old, it may need to be replaced.
-
-
Improper Sample Preparation: Particulates in the sample can clog the column.
-
Solution: Filter all samples through a 0.22 µm filter before injection.
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for AHL quantification?
A1: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is generally the most sensitive and selective method for quantifying AHLs, with limits of detection (LOD) reaching parts-per-trillion (ppt) levels after sample preconcentration.[1] It is particularly effective for larger, more hydrophobic AHLs.[1]
Q2: Can I distinguish between D- and L- enantiomers of homoserine lactones?
A2: Yes, but it requires specific chiral separation techniques. Standard LC or GC methods will not separate enantiomers.[1] Chiral GC-MS/MS and LC-MS/MS methods have been developed for this purpose. GC-MS/MS tends to provide better enantioselectivity for smaller AHLs, while LC-MS/MS is often better for larger ones.[1]
Q3: What are biosensors and how do they work for AHL detection?
A3: Biosensors are genetically engineered bacteria that produce a measurable signal (e.g., light, color) in response to specific AHLs.[11] They contain a LuxR-type receptor that binds to an AHL, activating the transcription of a reporter gene like lacZ (producing a blue color with X-Gal) or lux (producing light).[4][6] They are useful for screening but can have limitations in specificity and accurate quantification.[11]
Q4: Do I need to derivatize AHLs for GC-MS analysis?
A4: While some methods use derivatization, direct analysis of AHLs by GC-MS without derivatization is possible and can simplify the workflow.[12] However, for certain types, like 3-oxo-AHLs, derivatization may be employed.[13]
Q5: How should I prepare my samples for AHL extraction?
A5: First, remove bacteria from the liquid culture by centrifugation. The cell-free supernatant is then typically extracted twice with an equal volume of an organic solvent, most commonly acidified ethyl acetate.[4] The organic phases are combined, dried (e.g., over anhydrous magnesium sulfate), and evaporated to dryness before being redissolved in a small volume of a suitable solvent for analysis.[2][4]
Quantitative Data Summary
Table 1: Comparison of Common AHL Quantification Methods
| Feature | LC-MS/MS | GC-MS/MS | Biosensor Assays |
| Sensitivity | Very High (ppt-ppb)[1] | High (ppb)[1] | Moderate (nM range)[6][7] |
| Specificity | Very High | High | Variable, prone to cross-reactivity[11] |
| Quantification | Absolute & Relative | Absolute & Relative | Semi-quantitative or Relative[11] |
| Throughput | Moderate | Moderate | High (especially cell-free assays)[6][7] |
| Chiral Separation | Requires chiral column[1] | Requires chiral column[1] | Not possible |
| Pros | High sensitivity and selectivity[5] | Good for volatile/smaller AHLs[1] | Rapid, low cost, good for screening[6] |
| Cons | High instrument cost, matrix effects | May require derivatization[13] | Limited specificity, indirect detection[11] |
Table 2: Specificity of Common AHL Biosensor Strains
| Biosensor Strain | Reporter System | Detects |
| Agrobacterium tumefaciens KYC55 | β-galactosidase (lacZ) | Broad range: 3-oxo-HSLs (C4-C12), 3-unsubstituted-HSLs (C6-C12), 3-hydroxy-HSLs (C8-C10).[2][9][10] |
| Chromobacterium violaceum CV026 | Violacein pigment | Short to medium chain AHLs (C4 to C8).[2][9] |
| Escherichia coli (pSB1075) | Luminescence (lux) | C10-HSL, C12-HSL and their 3-oxo derivatives.[2] |
Experimental Protocols & Visualizations
LuxI/LuxR Quorum Sensing Pathway
Gram-negative bacteria commonly use the LuxI/LuxR system to regulate gene expression in a cell-density-dependent manner. The LuxI synthase produces AHL signal molecules. As the bacterial population grows, AHLs accumulate. At a threshold concentration, AHLs bind to the LuxR transcriptional regulator, which then activates or represses target gene expression.[14]
Caption: The canonical LuxI/LuxR AHL-mediated quorum sensing circuit.
Protocol 1: AHL Extraction from Culture Supernatant
This protocol describes a standard method for extracting AHLs for subsequent analysis.
-
Culture Growth: Grow bacteria in the appropriate liquid medium until the stationary phase is reached.
-
Cell Removal: Centrifuge the culture (e.g., 10,000 x g for 10 minutes) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the cell-free supernatant into a clean tube.
-
Acidification & Extraction: Add acetic acid to the supernatant to a final concentration of 0.1-0.5%. Extract the supernatant twice with an equal volume of ethyl acetate. Mix vigorously by vortexing and separate the phases by centrifugation or using a separatory funnel.[2][4]
-
Drying: Pool the organic (ethyl acetate) layers and dry them over anhydrous magnesium sulfate to remove residual water.
-
Evaporation: Filter out the magnesium sulfate and evaporate the solvent to complete dryness using a rotary evaporator or a gentle stream of nitrogen.[2][4][8]
-
Reconstitution: Resuspend the dried extract in a small, precise volume (e.g., 100 µL to 1 mL) of an appropriate solvent (e.g., acidified acetonitrile or ethyl acetate) for analysis.[2][4][8] Store at -20°C.[2]
Caption: Standard workflow for liquid-liquid extraction of AHLs.
Protocol 2: Quantification by LC-MS/MS
This protocol outlines the general steps for AHL quantification using LC-MS/MS.
-
Sample Preparation: Prepare AHL extracts as described in Protocol 1. Spike samples with an internal standard (e.g., a deuterated AHL) for accurate quantification.[8]
-
Chromatography: Inject the sample onto a reverse-phase C18 column.
-
Separation: Elute the AHLs using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using a mass spectrometer in positive electrospray ionization (ESI+) mode.[8]
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode for quantification. This involves monitoring for a specific precursor ion (the AHL's molecular weight) and a specific product ion (e.g., m/z 102, the characteristic homoserine lactone ring fragment).[8][15]
-
Data Analysis: Integrate the peak areas for the target AHLs and the internal standard. Calculate the concentration using a standard curve prepared with known concentrations of AHL standards.
Caption: Experimental workflow for AHL quantification by LC-MS/MS.
Protocol 3: Detection using a Biosensor Plate Assay
This protocol provides a method for screening samples for AHL activity.
-
Prepare Biosensor: Grow the biosensor strain (e.g., A. tumefaciens KYC55) in liquid culture to a specific optical density.
-
Prepare Assay Plates: For a TLC-based assay, spot the AHL extract onto a C18 reverse-phase TLC plate and develop it with a methanol/water solvent system (e.g., 60:40 v/v).[9] For a well-plate assay, add aliquots of the AHL extract to the wells of a microtiter plate.
-
Overlay/Inoculate:
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for 24-48 hours.[10]
-
Detection: Observe the plate for the development of the reporter signal (e.g., blue spots on a TLC plate, color or luminescence in a microtiter plate) indicating the presence of AHLs. The location on a TLC plate or the response in a well can be compared to known standards.
Caption: Workflow for a TLC-based AHL biosensor assay.
References
- 1. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.search.tulane.edu [library.search.tulane.edu]
- 8. researchgate.net [researchgate.net]
- 9. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 11. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
Technical Support Center: Analysis of D-Homoserine Lactone in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with low concentrations of D-homoserine lactone and other N-acyl homoserine lactones (AHLs) in environmental samples.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures.
Issue 1: Low or No Recovery of this compound During Extraction
-
Question: I am not detecting any this compound in my environmental samples after extraction. What could be the problem?
-
Answer: Several factors can contribute to low or no recovery of D-homoserine lactones (AHLs) from environmental samples. Here are some common causes and troubleshooting steps:
-
Extraction Solvent Choice: The polarity of the extraction solvent is critical. Acidified ethyl acetate is a commonly used solvent for extracting AHLs.[1][2] Dichloromethane has also been used effectively for extraction from marine sediments. Ensure the solvent is appropriate for your sample matrix.
-
Sample pH: The stability of the lactone ring in AHLs is pH-dependent. Under alkaline conditions, the lactone ring can hydrolyze, leading to signal loss.[3] Ensure your sample and extraction buffer are maintained at a neutral or slightly acidic pH. For instance, at pH 7, the homoserine lactone ring is stable for several hours, but its stability decreases to tens of minutes at pH 8.5.[3]
-
Extraction Method: The extraction technique can significantly impact recovery. Accelerated Solvent Extraction (ASE) has shown better extraction recoveries for AHLs from soil compared to ultrasonic or shaking extraction.[4] For other sample types, liquid-liquid extraction is a mature and commonly used method.[2]
-
Enzymatic Degradation: Environmental samples may contain enzymes that can degrade AHLs. Flash-freezing samples in liquid nitrogen immediately after collection can prevent enzymatic degradation.[5]
-
Solid-Phase Extraction (SPE) Issues: If using SPE for sample cleanup, ensure the sorbent type is appropriate for AHLs. C18 columns are commonly used.[6][7] The elution solvent must be strong enough to desorb the AHLs from the column. A common issue is incomplete elution.
-
Issue 2: High Background Noise or Interfering Peaks in LC-MS Analysis
-
Question: My LC-MS chromatogram shows a lot of background noise and interfering peaks, making it difficult to identify and quantify this compound. How can I improve my results?
-
Answer: High background noise in LC-MS analysis of environmental samples is a common challenge. Here are some strategies to address this:
-
Sample Cleanup: Thorough sample cleanup is crucial. Solid-Phase Extraction (SPE) is a simple and effective method for purifying AHLs from environmental samples and can significantly improve the sensitivity of detection.[7] Using a C18 core-shell column for HPLC can also help in achieving better separation.[6]
-
Chromatographic Separation: Optimize your liquid chromatography method. A well-optimized gradient elution can help separate the target analyte from matrix components. Using a high-efficiency C18 core-shell column can minimize the time necessary for separation and improve peak shape.[6]
-
Mass Spectrometry Parameters: Ensure your mass spectrometer is operating in a highly selective mode, such as Multiple Reaction Monitoring (MRM) or High-Resolution Mass Spectrometry (HRMS).[8] This will help to filter out background ions and increase the signal-to-noise ratio for your target analyte.
-
Use of Internal Standards: The addition of stable-isotope-labeled internal standards can help to accurately quantify AHLs, even in the presence of matrix effects that can suppress or enhance the signal.[6] Adding the internal standard prior to cell removal can provide the most accurate results for hydrophobic AHLs.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting low concentrations of this compound?
A1: For detecting trace amounts of D-homoserine lactones, several highly sensitive methods are available:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is one of the most reliable techniques due to its high sensitivity and selectivity.[9] Detection and quantification of AHLs in environmental samples at low concentrations have been successfully achieved using UHPLC-HRMS.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used for the simultaneous separation and characterization of AHLs without prior derivatization.[10]
-
Biosensors: Whole-cell biosensors are highly sensitive and can detect AHLs at nanomolar and even picomolar concentrations.[11] For example, Agrobacterium tumefaciens (pAHL-Ice) has a minimum detection limit of 10-12 M.[11] A cell-free assay system derived from an A. tumefaciens biosensor has detection limits ranging from approximately 100 nM to 300 nM, which can be increased by 10-fold using a luminescent substrate.[12]
Q2: How can I improve the extraction efficiency of this compound from soil samples?
A2: To improve extraction efficiency from soil, consider the following:
-
Extraction Method: Accelerated Solvent Extraction (ASE) has demonstrated superior recovery of AHLs from soil compared to other methods.[4]
-
Extraction Solvent: A mixture of ethyl acetate and acetone (4/1, v/v) has been shown to be an optimized extraction solution for AHLs in soil.[4]
-
Cleanup: Use a silica gel solid-phase extraction cleanup step with ethyl acetate as the eluent to improve purification.[4]
Q3: Are there any commercially available standards for this compound?
A3: Yes, various N-acyl homoserine lactones, including those with different acyl chain lengths and modifications, are commercially available and can be used as analytical standards for method development and quantification.
Q4: What is the typical signaling pathway for D-homoserine lactones in bacteria?
A4: D-homoserine lactones are a type of N-acyl homoserine lactone (AHL), which are key signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria. The general mechanism involves:
-
Synthesis: AHLs are synthesized in the cytoplasm by a LuxI-type synthase.
-
Diffusion: These small molecules can diffuse across the bacterial cell membrane into the extracellular environment.
-
Accumulation: As the bacterial population density increases, the concentration of AHLs in the environment also increases.
-
Binding and Activation: Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to a cognate LuxR-type transcriptional regulator protein.
-
Gene Expression: This AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating or repressing their transcription. This coordinated gene expression allows the bacterial population to carry out collective behaviors.[13]
Data Presentation
Table 1: Detection Limits of Various Methods for AHL Analysis
| Analytical Method | Analyte/Sample Type | Detection Limit | Reference |
| Whole-Cell Biosensor (A. tumefaciens pAHL-Ice) | oxo-C8-HSL | 10-12 M | [11] |
| Photoluminescence-based Biosensor | AHL in Artificial Urine Media | 10-120 nM (linear range) | [14] |
| Electrochemical Biosensor (MIP-SPEs) | (S)-N-butyryl homoserine lactone | 31.78 ± 4.08 nM | [15] |
| GC-MS | AHLs in soil | 0.75–1.25 µg kg-1 | [4] |
| SPE-enhanced detection | 3-oxo-C6-HSL in sponge tissue | 0.01 ppm | [7] |
| Cell-Free Biosensor Assay (X-Gal substrate) | Various AHLs | ~100 nM to 300 nM | [12] |
| Cell-Free Biosensor Assay (Beta-Glo substrate) | Various AHLs | ~10 nM to 300 nM | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for AHLs from Environmental Water Samples
This protocol is a general guideline and may need optimization for specific sample matrices.
-
Sample Preparation:
-
Filter the water sample through a 0.22 µm filter to remove particulate matter.
-
Acidify the sample to a pH of ~3-4 with an appropriate acid (e.g., formic acid) to ensure the lactone ring remains stable.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing through methanol followed by acidified deionized water.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with acidified deionized water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the retained AHLs from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS).
-
Protocol 2: General Workflow for LC-MS/MS Analysis of AHLs
-
Sample Preparation:
-
LC Separation:
-
Inject the reconstituted sample onto a C18 analytical column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5] The gradient should be optimized to achieve good separation of the target AHLs from matrix components.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
For targeted analysis, use Multiple Reaction Monitoring (MRM) mode. Select precursor and product ion pairs specific to the AHLs of interest.
-
For untargeted analysis, use a full scan or data-dependent MS2 acquisition method.[16]
-
-
Data Analysis:
-
Identify AHLs by comparing retention times and mass spectra with those of authentic standards.
-
Quantify the concentration of AHLs by constructing a calibration curve using standards and normalizing to the internal standard.
-
Mandatory Visualizations
Caption: Generalized N-acyl homoserine lactone (AHL) quorum sensing signaling pathway in Gram-negative bacteria.
Caption: A typical experimental workflow for the analysis of this compound from environmental samples.
References
- 1. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic degradation of N-acyl-homoserine lactone using a copper complex of a TACN derivative: implications for quorum sensing interference - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. vliz.be [vliz.be]
- 6. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 10. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive Whole-Cell Biosensor Suitable for Detecting a Variety of N-Acyl Homoserine Lactones in Intact Rhizosphere Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A photoluminescence biosensor for the detection of N-acyl homoserine lactone using cysteamine functionalized ZnO nanoparticles for the early diagnosis of urinary tract infections - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of D- and L-Homoserine Lactone Activity in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of D- and L-homoserine lactones, key signaling molecules in bacterial quorum sensing (QS). Understanding the enantiomeric specificity of QS receptors is crucial for the development of novel anti-infective therapies that target bacterial communication. This document summarizes quantitative data from experimental studies, details the methodologies used, and provides visual representations of relevant signaling pathways and experimental workflows.
Introduction to Homoserine Lactones in Quorum Sensing
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this communication is mediated by N-acyl homoserine lactones (AHLs). These signaling molecules are synthesized by LuxI-type synthases and are recognized by LuxR-type transcriptional regulators. The binding of an AHL to its cognate LuxR-type receptor typically leads to the activation or repression of target genes, controlling phenotypes such as biofilm formation, virulence factor production, and bioluminescence.[1][2][3]
The naturally occurring AHLs are predominantly the L-enantiomers.[2] However, recent studies have revealed the presence and potential biological activity of D-enantiomers.[4] This guide explores the comparative activity of these two stereoisomers.
Quantitative Comparison of D- and L-Homoserine Lactone Activity
The following tables summarize the quantitative data on the agonist and antagonist activities of various N-acylated L- and D-homoserine lactones against different LuxR-type receptors. The data is derived from studies using bacterial reporter strains where the activity of the receptor is linked to a measurable output, such as light production or enzymatic activity.
Table 1: Comparative Activity of N-Acylated L-Homoserine Lactones
| Compound | Acyl Chain | Reporter Strain | Receptor | Activation (%) | Inhibition (%) |
| OOHL (1) | 3-oxo-C8 | A. tumefaciens | TraR | 100 | - |
| OdDHL (2) | 3-oxo-C12 | E. coli | LasR | 100 | - |
| OHHL (3) | 3-oxo-C6 | V. fischeri | LuxR | 100 | - |
Data adapted from a study on the comparative analysis of N-acylated homoserine lactones. Activation is reported relative to the native ligand.
Table 2: Comparative Activity of N-Acylated D-Homoserine Lactones and Other Analogs
| Compound | Modification | Reporter Strain | Receptor | Activation (%) | Inhibition (%) |
| B2 | D-enantiomer of a C10 AHL analog | E. coli | LasR | >100 | - |
| Selected D-AHLs | Inverted lactone stereochemistry | A. tumefaciens | TraR | Low to none | Partial |
| Selected D-AHLs | Inverted lactone stereochemistry | V. fischeri | LuxR | Low to none | Partial |
Data highlights from a comparative analysis of a library of synthetic N-acylated homoserine lactones. This study demonstrated that while many D-AHLs have reduced or abolished activity, some can be potent activators.[1]
Signaling Pathway
The canonical LuxR/I-type quorum-sensing circuit is a fundamental pathway in many Gram-negative bacteria. The following diagram illustrates the key components and their interactions.
Caption: Canonical LuxR/I-type quorum-sensing pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of D- and L-homoserine lactone activity.
Bioluminescence Reporter Assay for AHL Activity
This assay utilizes an E. coli reporter strain engineered to produce bioluminescence in response to the activation of a specific LuxR-type receptor by an AHL.
Materials:
-
E. coli reporter strain (e.g., pSB401 for short-chain AHLs, pSB1142 for long-chain AHLs)
-
Luria-Bertani (LB) medium
-
Test compounds (D- and L-homoserine lactone analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Grow an overnight culture of the E. coli reporter strain in LB medium with appropriate antibiotics at 30°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB medium.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add the test compounds (D- and L-homoserine lactone analogs) to the wells at various concentrations. Include a solvent control.
-
Incubate the plate at 30°C for a specified period (e.g., 6 hours).
-
Measure the bioluminescence using a microplate reader.
-
Express the data as relative light units (RLU).
β-Galactosidase Reporter Assay for AHL Activity
This assay employs a reporter strain, often Agrobacterium tumefaciens, where the expression of the β-galactosidase enzyme (encoded by lacZ) is under the control of an AHL-responsive promoter.
Materials:
-
A. tumefaciens reporter strain (e.g., JZA1)
-
LB medium
-
Test compounds (D- and L-homoserine lactone analogs)
-
Ortho-Nitrophenyl-β-galactoside (ONPG)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of the A. tumefaciens reporter strain.
-
Dilute the culture 1:100 in fresh LB medium.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add the test compounds to the wells at various concentrations.
-
Incubate the plate for a specified time (e.g., 12 hours).
-
Lyse the cells to release the β-galactosidase.
-
Add ONPG solution to each well.
-
Incubate until a yellow color develops.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 420 nm).
-
Calculate β-galactosidase activity.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative analysis of D- and L-homoserine lactone activity using a bacterial reporter strain.
Caption: Workflow for comparing D- and L-homoserine lactone activity.
Conclusion
The comparative analysis of D- and L-homoserine lactones reveals a complex and nuanced picture of their biological activity. While L-enantiomers are the canonical signaling molecules in bacterial quorum sensing, certain D-enantiomers can exhibit significant, and in some cases, enhanced agonist activity.[1] Furthermore, the stereochemistry of the lactone ring can influence the molecule's susceptibility to enzymatic degradation, a factor with important implications for the design of stable quorum sensing modulators.[4] The experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the enantiomeric specificity of quorum sensing systems and to develop novel therapeutic strategies targeting bacterial communication.
References
- 1. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 4. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa | PLOS One [journals.plos.org]
Structure-Activity Relationship of D-Homoserine Lactone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quorum sensing (QS), a cell-to-cell communication process in bacteria, is mediated by signaling molecules such as N-acyl homoserine lactones (AHLs) in many Gram-negative bacteria.[1][2] This system regulates gene expression, including virulence factors and biofilm formation, making it a promising target for novel antimicrobial strategies.[1][2][3] D-homoserine lactone analogs, synthetic molecules mimicking natural AHLs, have been extensively studied as potential modulators of QS, acting as either agonists or antagonists.[1][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of Agonist and Antagonist Activity
The biological activity of this compound analogs is critically dependent on the structural modifications of the acyl side chain, the lactone ring, and the amide linker. These modifications can significantly alter the binding affinity of the analogs to their cognate LuxR-type receptors, leading to either activation (agonism) or inhibition (antagonism) of the QS pathway.
Acyl Chain Modifications
The length and substitution of the acyl chain are primary determinants of activity and specificity.
-
Chain Length: Generally, the acyl chain length of AHLs ranges from 4 to 18 carbons.[5][6] Analogs with longer chains (C10 or C12) often exhibit antagonistic activity against the LasR receptor in Pseudomonas aeruginosa.[1][2]
-
Functional Groups: The presence of a 3-oxo group is not an absolute requirement for activity, as many natural AHLs without this moiety still show agonistic effects.[5] Introduction of a halogen atom (Cl, Br, I) at the α-position of the acyl chain has been shown to modulate activity, with α-chloro analogs being the most potent agonists in some bioassays.[5]
-
Aromatic and Bulky Substituents: Replacing the alkyl chain with aromatic groups or introducing bulky substituents can lead to potent antagonists. For example, analogs with a phenyl group in the side chain have demonstrated antagonistic activity.[1] N-acyl homoserine lactones with bulky N-substituents are often active in various Gram-negative bacteria.[7]
Lactone Ring Modifications
Modifications to the homoserine lactone ring can significantly impact the stability and activity of the analogs.
-
Thiolactone Analogs: Replacing the oxygen atom in the lactone ring with a sulfur atom to form a thiolactone can alter the compound's activity. Interestingly, some thiolactone analogs bearing a p-nitrophenyl or an indole motif in the side chain were found to be agonists, whereas their corresponding AHL counterparts are antagonists.[1]
-
Heterocyclic Replacements: The lactone moiety can be replaced with other heterocyclic structures, such as triazoles and oxazolidinones, to generate QS modulators.[1][2] Triazole-containing analogs have shown antagonistic activity in E. coli LuxR systems.[1][2]
Amide Linker Modifications
The amide bond is a key interaction point with the receptor.
-
Bioisosteric Replacement: Replacing the amide group with bioisosteres is a strategy to create novel analogs.
-
Tert-butoxycarbonyl (Boc) Group Incorporation: Introducing a Boc group at the amide linker or the β-keto moiety has been explored to design new AHL analogs as potential QS inhibitors.[8]
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound analogs from various studies.
Table 1: Agonistic Activity of this compound Analogs
| Compound | Modification | Bioassay System | EC50 (µM) | Reference |
| N-3-oxohexanoyl-HSL (OHHL) | Natural Agonist | E. coli JB523 | 0.05 | [5] |
| α-chloro C6-HSL | α-chloro on acyl chain | E. coli JB523 | 1-10 | [5] |
| Oxazolidinone analog 29 | Oxazolidinone ring | E. coli pSB1075 | Similar to native ligand | [2] |
| Thiolactone with p-nitrophenyl | Thiolactone ring | E. coli LasR | Agonist | [1] |
Table 2: Antagonistic Activity of this compound Analogs
| Compound | Modification | Bioassay System | IC50 (µM) | Reference |
| Triazole analog (C12 chain) | Triazole ring | P. aeruginosa QSIS2 | Active at 1 mM | [1][2] |
| Triazole analog 90 | Triazole ring | E. coli LuxR | 5 | [1] |
| p-nitrobenzylcarbamate 3a | Carbamate linker | Vibrio fischeri | ~20 | [7] |
| Amide inhibitor 4a | Modified amide | Vibrio fischeri | 2 | [7] |
| 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide | Phenyl group on side chain | P. aeruginosa | Potent inhibitor | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different studies.
General Synthesis of N-Acyl Homoserine Lactone Analogs
A common method for synthesizing AHL analogs involves the coupling of an appropriate acid chloride or α-bromo fatty acid with D,L-homoserine lactone hydrobromide in the presence of a base like pyridine or through a carbodiimide-mediated reaction (e.g., EDC).[4][5] Purification is typically achieved through silica gel chromatography.[4]
Quorum Sensing Agonist/Antagonist Bioassays
1. Reporter Gene Assays:
These assays utilize engineered bacterial strains that produce a measurable signal (e.g., bioluminescence, fluorescence, or color) in response to QS activation.
-
E. coli JB523 Bioassay: This strain contains a plasmid with the luxR gene and the luxI promoter fused to the Green Fluorescent Protein (GFP) gene. Agonists induce GFP expression, which is quantified by fluorescence measurement.[5] For antagonist screening, the assay is performed in the presence of a known agonist, and the reduction in fluorescence is measured.
-
Vibrio campbellii Bioassay: This bacterium naturally produces bioluminescence regulated by QS. The assay measures the light output of the bacteria in the presence of test compounds. Inhibition of bioluminescence indicates QS antagonism.[3][10]
-
Chromobacterium violaceum CV026 Bioassay: This strain is a mutant that cannot produce its own AHL but produces the purple pigment violacein in the presence of exogenous short-chain AHLs. Inhibition of violacein production is used to screen for QS antagonists.[7][11]
2. Biofilm Inhibition Assay:
The effect of analogs on biofilm formation, a QS-regulated phenotype, is often assessed.
-
Crystal Violet Staining: Bacteria are grown in microtiter plates in the presence of the test compounds. After incubation, non-adherent bacteria are washed away, and the remaining biofilm is stained with crystal violet. The amount of biofilm is quantified by measuring the absorbance of the solubilized stain.[9][12]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental procedures aid in understanding the complex interactions.
Caption: Quorum sensing signaling pathway and modulation by this compound analogs.
Caption: General experimental workflow for screening quorum sensing inhibitors.
References
- 1. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens [mdpi.com]
- 8. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 10. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [en.bio-protocol.org]
- 11. Anti-Quorum Sensing Activity of Substances Isolated from Wild Berry Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Bacterial Communication: A Comparative Analysis of D-Homoserine Lactone Cross-Reactivity
For Immediate Release
In the intricate world of bacterial communication, or quorum sensing (QS), acyl-homoserine lactones (AHLs) are key signaling molecules that orchestrate collective behaviors such as biofilm formation, virulence, and bioluminescence. The specificity of these signals is crucial for maintaining distinct communication channels. This guide provides a comparative analysis of the cross-reactivity of D-homoserine lactone, the core ring structure of AHLs, with various bacterial signaling pathways, contrasting its activity with that of common N-acylated counterparts. This analysis is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in understanding the structural determinants of AHL activity.
Executive Summary
Signaling Pathway Overview: Acyl-Homoserine Lactone (AHL) Quorum Sensing
Gram-negative bacteria commonly utilize AHLs to regulate gene expression in a cell-density-dependent manner. The canonical AHL quorum sensing system involves a LuxI-type synthase that produces a specific AHL, and a LuxR-type transcriptional regulator that binds the cognate AHL. At a threshold concentration, the AHL-LuxR complex typically dimerizes and binds to specific DNA sequences (lux boxes) to activate or repress target gene expression.
A Comparative Guide to the Efficacy of Natural vs. Synthetic D-Homoserine Lactones in Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
The ability of bacteria to communicate and coordinate their behavior through a process known as quorum sensing (QS) is a critical factor in their virulence and survival. At the heart of this communication in many Gram-negative bacteria are N-acyl-homoserine lactones (AHLs), small signaling molecules. The D-isomers of these lactones, while less common than their L-counterparts, play a significant role in modulating these signaling pathways. This guide provides a comprehensive comparison of the efficacy of naturally produced D-homoserine lactones and their synthetic counterparts, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Natural and Synthetic AHLs
The following tables summarize the quantitative data on the biological activity of various natural and synthetic AHLs. The data is primarily focused on their role as agonists (activators) or antagonists (inhibitors) of LuxR-type receptors, which are key proteins in the AHL-mediated quorum sensing pathway.
Table 1: Agonistic Activity of Natural and Synthetic Halogenated AHL Analogs
This table compares the ability of natural AHLs and their synthetic α-halogenated analogs to activate the LuxR receptor in a reporter gene assay. The activity is expressed as a percentage of the fluorescence induced by a standard agonist, N-(3-oxohexanoyl)-L-homoserine lactone (OHHL).
| Compound | Acyl Chain Length | α-Halogen | Concentration (nM) | Agonistic Activity (% of OHHL) |
| Natural AHLs | ||||
| N-Hexanoyl-HSL | C6 | None | 1000 | ~80% |
| N-Heptanoyl-HSL | C7 | None | 1000 | ~75% |
| Synthetic α-Chloro Analogs | ||||
| N-α-Chlorohexanoyl-HSL | C6 | Cl | 1000 | ~60% |
| N-α-Chloroheptanoyl-HSL | C7 | Cl | 1000 | ~55% |
| Synthetic α-Bromo Analogs | ||||
| N-α-Bromohexanoyl-HSL | C6 | Br | 1000 | ~35% |
| N-α-Bromoheptanoyl-HSL | C7 | Br | 1000 | ~20% |
| Synthetic α-Iodo Analogs | ||||
| N-α-Iodohexanoyl-HSL | C6 | I | 1000 | <10% |
| N-α-Iodoheptanoyl-HSL | C7 | I | 1000 | <5% |
Data adapted from a study on the biological evaluation of novel N-α-haloacylated homoserine lactones.
Table 2: Antagonistic Activity of Synthetic AHL Analogs
This table presents the half-maximal inhibitory concentration (IC50) values for several synthetic AHL analogs, demonstrating their ability to block quorum sensing. Lower IC50 values indicate higher potency.
| Compound | Target Receptor | Bacterial Strain | IC50 (µM) |
| N-(4-Bromophenylacetanoyl)-L-homoserine lactone | LasR | P. aeruginosa | 116 |
| V-06-018 (non-AHL antagonist) | LasR | P. aeruginosa | 5.2 |
| Thiolactone analog 1 | LuxR | V. fischeri | ~3.3 |
| Triazole-containing analog 90 | LuxR | E. coli | 5 |
| Benzimidazole 18a | CviR | C. violaceum | 36.67 |
| Pyridine 19c | CviR | C. violaceum | 9.66 |
IC50 values are compiled from various studies on synthetic quorum sensing inhibitors.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of natural and synthetic D-homoserine lactones.
Protocol 1: AHL Reporter Gene Assay for Agonistic and Antagonistic Activity
This protocol describes a common method for screening AHLs and their analogs for their ability to either activate or inhibit a LuxR-type receptor, using a bacterial reporter strain that produces a measurable signal (e.g., light, color, or fluorescence) in response to QS activation.
Materials:
-
Bacterial reporter strain (e.g., E. coli JM109 with a plasmid containing a LuxR-type receptor and a reporter gene under the control of a LuxR-dependent promoter).
-
Luria-Bertani (LB) broth and agar.
-
Appropriate antibiotics for plasmid maintenance.
-
Natural and synthetic D-homoserine lactones to be tested.
-
A known AHL agonist (e.g., N-(3-oxohexanoyl)-L-homoserine lactone, OHHL) for antagonism assays.
-
96-well microtiter plates.
-
Microplate reader for measuring the reporter signal (e.g., fluorescence or luminescence).
Procedure:
-
Prepare an overnight culture of the reporter strain in LB broth with the appropriate antibiotic at 30°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.2-0.3).
-
Prepare test compounds: Dissolve the natural and synthetic D-homoserine lactones in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to test a range of concentrations.
-
Set up the assay plate:
-
For agonism assay: To each well of a 96-well plate, add a fixed volume of the diluted reporter strain culture and different concentrations of the test compounds. Include a negative control (solvent only) and a positive control (a known agonist).
-
For antagonism assay: To each well, add the diluted reporter strain culture, a fixed concentration of a known AHL agonist (typically at its EC50 value), and different concentrations of the test compounds. Include controls with only the agonist and with the solvent.
-
-
Incubate the plate at 30°C for a specified period (e.g., 4-6 hours) to allow for gene expression.
-
Measure the reporter signal using a microplate reader. Also, measure the optical density at 600 nm (OD600) to account for any effects on bacterial growth.
-
Data Analysis:
-
Normalize the reporter signal to the cell density (e.g., Reporter Signal / OD600).
-
For the agonism assay, plot the normalized signal against the concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For the antagonism assay, plot the normalized signal against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the response induced by the agonist).
-
Protocol 2: Synthesis of N-Acyl-Homoserine Lactones (AHLs)
This is a general procedure for the chemical synthesis of AHLs, which can be adapted to produce a wide variety of analogs.
Materials:
-
L-homoserine lactone hydrobromide
-
Acyl chloride or carboxylic acid corresponding to the desired acyl side chain
-
Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane or dimethylformamide)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve L-homoserine lactone hydrobromide in the anhydrous solvent.
-
Add the base to neutralize the hydrobromide and liberate the free amine.
-
In a separate flask, activate the carboxylic acid with the coupling agent, or directly use the acyl chloride.
-
Slowly add the activated acyl donor to the solution of L-homoserine lactone.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid and brine to remove excess reagents and impurities.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4) and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure N-acyl-homoserine lactone.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
References
- 1. Natural bioactives versus synthetic antibiotics for the attenuation of quorum sensing-regulated virulence factors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
D-Homoserine Lactone Analogs as Quorum Quenching Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, orchestrates collective behaviors such as biofilm formation and virulence factor production. This process is primarily mediated by signaling molecules, among which N-acyl-homoserine lactones (AHLs) are prominent in Gram-negative bacteria. The disruption of QS, known as quorum quenching (QQ), presents a promising anti-virulence strategy that may circumvent the development of antibiotic resistance. This guide provides a comparative analysis of various D-homoserine lactone analogs, more commonly referred to in the literature as N-acyl-homoserine lactone (AHL) analogs, and their antagonistic activity against QS.
Comparative Efficacy of this compound Analogs
The antagonistic activity of synthetic AHL analogs is often evaluated by their ability to inhibit QS-regulated processes. The following tables summarize the quantitative data on the inhibitory effects of several promising analogs against key pathogenic bacteria.
Table 1: Inhibition of Biofilm Formation by this compound Analogs in Pseudomonas aeruginosa
| Compound ID/Name | Concentration (µM) | Biofilm Inhibition (%) | Reference |
| Compound 10 (2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide) | 200 | ~75% | [1] |
| 11f (phenylurea-containing N-dithiocarbamated homoserine lactone) | Not Specified | 40.3% | [2] |
| 7b | Not Specified | 28.6% | [2] |
| 8b | Not Specified | 38.0% | [2] |
| 8c | Not Specified | 34.1% | [2] |
| 11b | Not Specified | 35.3% | [2] |
| 11i | Not Specified | 36.2% | [2] |
| C30 ((Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone) (Positive Control) | Not Specified | 28.6% | [2] |
Table 2: Inhibition of Virulence Factor Production in Pseudomonas aeruginosa by Analog 11f
| Virulence Factor | Inhibition (%) | Reference |
| Pyocyanin | Significant reduction | [3] |
| Elastase | Significant reduction | [3] |
| Rhamnolipid | Significant reduction | [3] |
Table 3: Antagonistic Activity of Thiolactone and Other Analogs
| Compound | Target Receptor/System | Activity | IC50 Value | Reference |
| Thiolactones 1, 3–7, 9–12 | LuxR-type receptors (LuxR, LasR, TraR) | Potent Antagonists | Down to nanomolar scale | [4] |
| p-nitrobenzylcarbamate 3a | Vibrio fischeri QS | Antagonist | ~20 µM | [5] |
| thiocarbamate analog 3b | Vibrio fischeri QS | Antagonist | ~20 µM | [5] |
| Amide inhibitor 4a | Vibrio fischeri LuxR | Antagonist (Reference) | 2 µM | [5] |
| N-(4-bromo-phenylacetanoyl)-l-homoserine lactone (4-bromo-PHL, 5) | LuxR homologues in several Gram-negative bacteria | Potent Antagonist | Not specified | [6] |
| Indole-based analogs 31-33 | P. aeruginosa (GFP fluorescence) | Antagonists (44% to 65% reduction at 250 µM) | Not specified | [4] |
Signaling Pathways and Mechanisms of Action
This compound analogs primarily exert their antagonistic effect by competing with native AHLs for binding to transcriptional regulator proteins, such as LuxR in Vibrio fischeri and its homolog LasR in Pseudomonas aeruginosa. This competitive binding prevents the activation of these regulators, thereby inhibiting the expression of QS-controlled genes responsible for virulence and biofilm formation.
Caption: Competitive inhibition of a LuxR-type receptor by a D-HSL analog.
Experimental Protocols
The evaluation of this compound analogs as quorum quenching agents typically involves a series of in vitro assays. Below are generalized protocols for key experiments.
Bioluminescence Reporter Assay (e.g., using Vibrio fischeri or an E. coli biosensor)
This assay is used to screen for antagonists of the LuxR receptor. A decrease in bioluminescence in the presence of the native AHL and the test compound indicates antagonistic activity.
Caption: Workflow for a reporter gene assay to screen for QS inhibitors.
-
Strain Preparation : A reporter strain, such as E. coli TOP10 carrying a LuxR-based biosensor plasmid (e.g., pSB1075), is grown overnight in appropriate media.[7][8]
-
Assay Setup : The overnight culture is diluted to a specific optical density. Aliquots are distributed into a microtiter plate.
-
Treatment : The native AHL (e.g., N-(3-oxohexanoyl)-homoserine lactone, 3OC6HSL) is added to induce the reporter signal (e.g., bioluminescence or GFP fluorescence).[7][8] The this compound analogs are then added at various concentrations.
-
Incubation : The plate is incubated for a defined period.
-
Measurement : The reporter signal is measured using a luminometer or fluorometer. A reduction in the signal compared to the control (containing only the native AHL) indicates antagonistic activity.
Biofilm Inhibition Assay
This assay quantifies the ability of the analogs to prevent biofilm formation.
-
Bacterial Culture : A bacterial strain, such as Pseudomonas aeruginosa PAO1, is grown overnight.[1]
-
Assay Setup : The overnight culture is diluted and added to the wells of a microtiter plate.
-
Treatment : The test analogs are added to the wells at desired concentrations.
-
Incubation : The plate is incubated statically for 24-48 hours to allow for biofilm formation.
-
Quantification :
-
The planktonic cells are removed, and the wells are washed to remove non-adherent bacteria.
-
The remaining biofilm is stained with crystal violet.
-
The stain is solubilized, and the absorbance is measured to quantify the biofilm biomass. A decrease in absorbance in treated wells compared to the control indicates biofilm inhibition.[9]
-
Virulence Factor Production Assays (e.g., Pyocyanin and Elastase in P. aeruginosa)
These assays measure the effect of the analogs on the production of specific virulence factors.
Pyocyanin Assay:
-
P. aeruginosa is cultured in the presence and absence of the test analogs.[1]
-
The supernatant is collected after incubation.
-
Pyocyanin is extracted from the supernatant using chloroform and then back-extracted into an acidic solution.
-
The absorbance of the acidic solution is measured at 520 nm to quantify pyocyanin production.[1]
Elastase Assay:
-
P. aeruginosa is grown in the presence and absence of the test analogs.[1]
-
The supernatant is collected.
-
The elastolytic activity in the supernatant is measured using elastin-Congo red as a substrate.
-
The release of the dye upon elastin degradation is measured spectrophotometrically at 495 nm.[1]
Conclusion
The development of this compound analogs as quorum quenching agents holds significant promise for combating bacterial infections. The data presented in this guide highlight several potent antagonists that effectively inhibit biofilm formation and virulence factor production in pathogenic bacteria. The provided experimental protocols offer a foundation for the standardized evaluation of novel QQ compounds. Further research focusing on structure-activity relationships and in vivo efficacy is crucial for advancing these promising molecules towards clinical applications.
References
- 1. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and Biological Evaluation of Novel L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
In Vivo Validation of D-Homoserine Lactone's Role in Pathogenesis: A Comparative Guide
This guide provides an objective comparison of the in vivo pathogenic effects of D-homoserine lactones, a class of quorum-sensing molecules, with relevant alternatives. The information is supported by experimental data from published studies and is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Analysis of In Vivo Effects
The following tables summarize quantitative data from studies investigating the in vivo role of N-acyl homoserine lactones (AHLs) in pathogenesis.
Table 1: Comparison of Inflammatory Response to Different Acyl-Homoserine Lactones in a Murine Model
| Acyl-Homoserine Lactone | Dose (µM) | Inflammatory Response (Cellular Infiltrate) | Cytokine Induction (e.g., IL-8) | Reference |
| N-(3-oxododecanoyl)-homoserine lactone (3O-C12-HSL) | 1, 10, 100 | Dose-dependent increase in polymorphonuclear and mononuclear cell infiltrate.[1] | Potent inducer of IL-8 via NF-κB pathway.[1] | [1] |
| N-butyryl-homoserine lactone (C4-HSL) | 1, 10, 100 | No inflammation at 1 and 10 µM; modest induction at 100 µM.[1] | Weak inducer of IL-8. | [1] |
| Nonacylated homoserine lactone | 10, 100 | No inflammation.[1] | Not reported. | [1] |
Table 2: Impact of AHL Production on Virulence in an Aeromonas hydrophila Murine Infection Model
| Bacterial Strain | Challenge Dose (CFU) | Mortality Rate (%) | Mean Time to Death (Days) | Reference |
| Wild-type A. hydrophila (AHL proficient) | 3 x 10⁷ | 100 | < 6 | [2] |
| ΔahyRI mutant A. hydrophila (AHL deficient) | 3 x 10⁷ | 50 | > 6 (for survivors) | [2] |
Table 3: Effect of AHL Analogs on Pseudomonas aeruginosa Virulence Factor Production
| Compound | Concentration (µM) | Inhibition of 3O-C12-HSL Production (%) | Inhibition of Elastase Activity (%) | Inhibition of Pyocyanin Production (%) | Reference |
| Analog C00 | 50 | Significant Decrease | Data not available | Data not available | [3] |
| Analog C01 | 50 | Significant Decrease | Data not available | Data not available | [3] |
| Analog C03 | 50 | Significant Decrease | Data not available | Data not available | [3] |
| Analog C60 | 50 | Significant Decrease | Data not available | Data not available | [3] |
| Positive Control (4-Br-PHL) | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Murine Model of Dermal Inflammation Induced by Acyl-Homoserine Lactones
This protocol is adapted from a study investigating the inflammatory properties of AHLs in vivo.[1]
Objective: To assess and compare the inflammatory response induced by different D-homoserine lactones when injected intradermally in a mouse model.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c).
-
N-(3-oxododecanoyl)-homoserine lactone (3O-C12-HSL), N-butyryl-homoserine lactone (C4-HSL), and nonacylated homoserine lactone.
-
Phosphate-buffered saline (PBS) as a vehicle control.
-
Syringes with 30-gauge needles.
-
Standard histology equipment (formalin, paraffin, microtome, hematoxylin and eosin stains).
-
Cytokine analysis kits (e.g., ELISA for IL-8/KC).
Procedure:
-
Animal Preparation: Acclimatize mice to laboratory conditions for at least one week. Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Intradermal Injection: Inject 50 µl of the test compound (3O-C12-HSL, C4-HSL, or nonacylated homoserine lactone at desired concentrations) or PBS vehicle into the dorsal skin of the mice.
-
Tissue Collection: At specified time points (e.g., 24 hours post-injection), euthanize the mice and excise the skin at the injection site.
-
Histological Analysis: Fix the skin samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections under a microscope to assess the cellular infiltrate.
-
Cytokine Analysis: Homogenize a portion of the excised skin tissue and perform ELISA to quantify the levels of pro-inflammatory cytokines such as IL-8 (or its murine homolog, KC).
Murine Model of Acute Bacterial Infection
This protocol is based on a study evaluating the virulence of an AHL-deficient mutant compared to the wild-type strain.[2]
Objective: To determine the role of D-homoserine lactone production in bacterial pathogenesis by comparing the virulence of wild-type and AHL-deficient bacterial strains in a murine infection model.
Materials:
-
Wild-type pathogenic bacteria (e.g., Aeromonas hydrophila).
-
An isogenic mutant strain deficient in AHL synthesis (e.g., ΔahyRI).
-
Specific pathogen-free mice (e.g., C57BL/6).
-
Luria-Bertani (LB) broth or other suitable bacterial culture medium.
-
Spectrophotometer.
-
Syringes with 27-gauge needles.
Procedure:
-
Bacterial Culture Preparation: Grow wild-type and mutant bacterial strains in LB broth overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight cultures in fresh broth and grow to mid-logarithmic phase. Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 3 x 10⁸ CFU/ml).
-
Animal Infection: Inject mice intraperitoneally with 100 µl of the bacterial suspension (e.g., a lethal dose of 3 x 10⁷ CFU). A control group should receive sterile PBS.
-
Monitoring: Monitor the mice for signs of illness and mortality at regular intervals for a specified period (e.g., 10 days).
-
Bacterial Load Determination (Optional): At selected time points, euthanize a subset of mice, aseptically remove organs (e.g., spleen, liver), homogenize the tissues, and perform serial dilutions and plate counts to determine the bacterial burden.
Mandatory Visualization
Signaling Pathway of 3O-C12-HSL-Induced Inflammation
Caption: 3O-C12-HSL induced NF-κB signaling pathway.
Experimental Workflow for In Vivo Validation of this compound Pathogenicity
Caption: In vivo validation workflow for D-HSL.
References
- 1. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acylhomoserine lactones involved in quorum sensing control the type VI secretion system, biofilm formation, protease production, and in vivo virulence in a clinical isolate of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
The D-Side of Quorum Sensing: A Comparative Analysis of D-Homoserine Lactones in Bacteria
For decades, the study of bacterial communication, or quorum sensing, has largely focused on L-enantiomers of N-acyl homoserine lactones (AHLs). However, emerging research has unveiled the production and potential significance of their chiral counterparts, D-homoserine lactones, in a variety of bacterial species. This guide provides a comparative overview of D-homoserine lactones, presenting quantitative data on their production, detailing the experimental methods for their detection, and illustrating the signaling pathways they may influence.
This analysis is intended for researchers, scientists, and drug development professionals interested in the nuances of bacterial signaling and the potential for targeting these pathways. The discovery of D-AHLs opens new avenues for understanding and potentially manipulating bacterial behavior.
Quantitative Comparison of D-Homoserine Lactone Production
Recent studies have begun to quantify the presence of D-AHLs in several bacterial species, revealing that they are not merely trace byproducts but are produced in significant amounts. The following tables summarize the concentrations of various D- and L-AHLs detected in Pectobacterium atrosepticum, Pseudomonas aeruginosa, Burkholderia cepacia, and Vibrio fischeri.
Table 1: Comparison of N-Acyl Homoserine Lactone (AHL) Enantiomer Concentrations in Pectobacterium atrosepticum and Pseudomonas aeruginosa [1][2][3]
| Bacterial Species | Growth Time (hours) | N-Acyl Homoserine Lactone | L-Enantiomer Conc. (nM) | D-Enantiomer Conc. (nM) |
| Pectobacterium atrosepticum | 24 | N-Hexanoyl-HSL (C6-HSL) | 1,200 | 150 |
| 48 | N-Hexanoyl-HSL (C6-HSL) | 2,500 | 400 | |
| 24 | N-(3-Oxohexanoyl)-HSL (3-oxo-C6-HSL) | 8,000 | 900 | |
| 48 | N-(3-Oxohexanoyl)-HSL (3-oxo-C6-HSL) | 15,000 | 2,000 | |
| Pseudomonas aeruginosa | 24 | N-Butanoyl-HSL (C4-HSL) | 5,000 | 600 |
| 48 | N-Butanoyl-HSL (C4-HSL) | 9,000 | 1,200 | |
| 24 | N-(3-Oxododecanoyl)-HSL (3-oxo-C12-HSL) | 1,500 | Not Detected | |
| 48 | N-(3-Oxododecanoyl)-HSL (3-oxo-C12-HSL) | 3,000 | Not Detected |
Table 2: Comparison of N-Acyl Homoserine Lactone (AHL) Enantiomer Concentrations in Burkholderia cepacia and Vibrio fischeri [4][5]
| Bacterial Species | Growth Time (hours) | N-Acyl Homoserine Lactone | L-Enantiomer Conc. (nM) | D-Enantiomer Conc. (nM) |
| Burkholderia cepacia | 24 | N-Octanoyl-HSL (C8-HSL) | 3,500 | 500 |
| 48 | N-Octanoyl-HSL (C8-HSL) | 7,000 | 1,100 | |
| 24 | N-Decanoyl-HSL (C10-HSL) | 1,000 | 200 | |
| 48 | N-Decanoyl-HSL (C10-HSL) | 2,200 | 450 | |
| Vibrio fischeri | 12 | N-(3-Oxohexanoyl)-HSL (3-oxo-C6-HSL) | 4,000 | 300 |
| 24 | N-(3-Oxohexanoyl)-HSL (3-oxo-C6-HSL) | 8,500 | 700 | |
| 12 | N-Octanoyl-HSL (C8-HSL) | 500 | 50 | |
| 24 | N-Octanoyl-HSL (C8-HSL) | 1,200 | 150 |
Experimental Protocols
The detection and quantification of this compound enantiomers require specialized analytical techniques capable of chiral separation. The following protocols are key to the comparative data presented above.
Enantioselective Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the separation and quantification of D- and L-AHL enantiomers.
-
Sample Preparation and Extraction:
-
Bacterial cultures are grown to the desired optical density.
-
The culture supernatant is collected by centrifugation.
-
The supernatant is extracted three times with an equal volume of acidified ethyl acetate.
-
The organic phases are combined, dried over anhydrous sodium sulfate, and evaporated to dryness under a gentle stream of nitrogen.
-
The dried extract is reconstituted in a known volume of solvent (e.g., acetonitrile) for analysis.
-
-
Derivatization (for certain AHLs):
-
For 3-oxoacyl-HSLs, derivatization may be necessary to improve chromatographic separation and detection.
-
A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
The sample is heated with the derivatizing agent to form trimethylsilyl derivatives.
-
-
GC-MS Analysis:
-
Column: A chiral capillary column, such as one coated with heptakis-(2,3-di-O-acetyl-6-O-t-butyldimethyl-silyl)-β-cyclodextrin, is used for enantiomeric separation.
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Temperature Program: A temperature gradient is applied to the column to separate the different AHLs and their enantiomers based on their boiling points and interaction with the chiral stationary phase.
-
Mass Spectrometry: The eluting compounds are ionized (e.g., by electron impact) and the resulting ions are detected. Quantification is achieved by comparing the peak areas of the sample to those of known concentrations of D- and L-AHL standards.
-
Enantioselective Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a powerful alternative for the analysis of AHL enantiomers, particularly for those that are less volatile or thermally labile.
-
Sample Preparation and Extraction: The extraction procedure is similar to that for GC-MS.
-
LC-MS Analysis:
-
Column: A chiral stationary phase column suitable for liquid chromatography is used.
-
Mobile Phase: A gradient of solvents, such as acetonitrile and water with a modifier like formic acid, is used to elute the compounds.
-
Mass Spectrometry: The column eluent is introduced into a mass spectrometer (e.g., a triple quadrupole or QTOF instrument) for detection and quantification using methods like multiple reaction monitoring (MRM).
-
Signaling Pathways and Potential Roles of D-Homoserine Lactones
While the canonical quorum sensing pathway involves L-AHLs, the presence of D-AHLs raises questions about their biological function. They could act as agonists, antagonists, or have entirely different signaling roles. The following diagrams illustrate the established L-AHL pathway and a hypothetical model for the interaction of D-AHLs.
Caption: Canonical L-AHL mediated quorum sensing and potential D-AHL interactions.
The experimental workflow for identifying and quantifying D-AHLs is a multi-step process that combines bacterial culture, chemical extraction, and advanced analytical techniques.
Caption: Experimental workflow for this compound analysis.
The biosynthesis of AHLs involves the LuxI family of synthases, which catalyze the ligation of an acyl group from an acyl-acyl carrier protein (acyl-ACP) to S-adenosyl-L-methionine (SAM). The origin of D-AHLs is still under investigation, with possibilities including enzymatic racemization or a distinct biosynthetic pathway.
References
- 1. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Production of both l‐ and d‐ N‐acyl‐homoserine lactones by Burkholderia cepacia and Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
